1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Description
Properties
IUPAC Name |
(5-bromo-3-chloropyrazin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN4/c5-2-1-8-4(10-7)3(6)9-2/h1H,7H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSVTELDHUQWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)NN)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729279 | |
| Record name | 5-Bromo-3-chloro-2-hydrazinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850421-08-8 | |
| Record name | 5-Bromo-3-chloro-2-hydrazinylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine (CAS No. 850421-08-8) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its unique substitution pattern, featuring both chloro and bromo moieties on a pyrazine core with a reactive hydrazine group, renders it a valuable intermediate for the synthesis of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed, multi-step synthesis protocol, an analysis of its reactivity, and its primary application as a precursor to[1][2][3]triazolo[4,3-a]pyrazine derivatives, a class of compounds investigated for a range of therapeutic targets, including bromodomain and extraterminal (BET) protein inhibition.
Introduction: A Key Intermediate in Drug Discovery
The pyrazine ring is a common motif in pharmacologically active compounds, valued for its ability to act as a bioisostere for other aromatic systems and for its hydrogen bonding capabilities. The strategic placement of halogen atoms and a hydrazine functional group on this core, as seen in 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine, creates a versatile building block. The bromine and chlorine atoms provide two distinct handles for further functionalization through cross-coupling reactions, while the hydrazine group is primed for cyclocondensation reactions to form fused heterocyclic systems.
This compound's primary importance lies in its role as a direct precursor to potent biological inhibitors. Specifically, it is a key intermediate in the synthesis of substituted[1][2][3]triazolo[4,3-a]pyrazines, a scaffold known to target bromodomains, such as BRD4, which are implicated in cancer and inflammatory diseases. Understanding the chemical behavior of this hydrazine is therefore crucial for researchers engaged in the development of novel therapeutics based on this privileged scaffold.
Physicochemical and Safety Data
Due to its primary use as a reactive intermediate, extensive experimental data on the isolated compound is not widely published. The following table summarizes known and predicted properties.
| Property | Value | Source |
| CAS Number | 850421-08-8 | Chemical Vendor |
| Molecular Formula | C₄H₄BrClN₄ | Chemical Vendor |
| Molecular Weight | 223.46 g/mol | Chemical Vendor |
| Appearance | Predicted: Yellow to Orange Powder | Chemical Vendor |
| Boiling Point | Predicted: 297.4 ± 50.0 °C | Chemical Vendor |
| Density | Predicted: 2.21 ± 0.1 g/cm³ | Chemical Vendor |
| pKa | Predicted: -0.22 ± 0.40 | Chemical Vendor |
| HPLC-MS (M-H)⁻ | m/z = 221/223/225 | [2][4] |
Safety & Handling:
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store at 0-8 °C under an inert atmosphere.
Synthesis Protocol
The synthesis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is a multi-step process commencing from commercially available 2,3-dichloropyrazine. The pathway involves initial hydrazination, protection of the hydrazine moiety, selective bromination, and final deprotection. This route ensures regioselective introduction of the bromine atom.[2][4]
Figure 1: Overall synthesis workflow for 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.
Step-by-Step Methodology:
Step 1: Synthesis of 2-Chloro-3-hydrazinylpyrazine
-
To a solution of 2,3-dichloropyrazine in ethanol, add hydrazine monohydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The resulting solid is collected by filtration, washed with water, and dried to afford 2-chloro-3-hydrazinylpyrazine.
Step 2: Protection via Trifluoroacetylation
-
Dissolve 2-chloro-3-hydrazinylpyrazine in anhydrous tetrahydrofuran (THF) and cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of trifluoroacetic anhydride in THF to the cooled mixture.
-
Stir the reaction for 1-2 hours at this temperature.
-
Work up the reaction by adding water and extracting with a suitable organic solvent (e.g., Dichloromethane - DCM). The organic layers are combined, dried over a drying agent like MgSO₄, and concentrated under vacuum to yield N'-(3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide.
Step 3: Regioselective Bromination
-
Dissolve the trifluoroacetyl-protected intermediate in anhydrous DCM and cool the solution to a low temperature (e.g., -40 °C).
-
Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution. The trifluoroacetyl group acts as a directing group, favoring bromination at the C5 position.
-
Allow the reaction to stir for 1 hour, monitoring by TLC.
-
After completion, the reaction is quenched with water, extracted with DCM, and the crude product is purified by flash chromatography to isolate N'-(5-bromo-3-chloropyrazin-2-yl)-2,2,2-trifluoroacetohydrazide.[2][4]
Step 4: Deprotection to Yield the Final Product
-
Dissolve the brominated, protected hydrazine in ethanol.
-
Add concentrated hydrochloric acid (HCl) and heat the mixture to 100 °C for approximately 2 hours.[2][4]
-
Cool the reaction mixture, dilute with water, and adjust the pH to ~8 using a saturated sodium bicarbonate solution.
-
Extract the aqueous phase with ethyl acetate. The combined organic layers are then dried over MgSO₄ and concentrated under reduced pressure to yield 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.[2][4]
Chemical Reactivity & Spectroscopic Profile
The reactivity of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is dominated by the nucleophilic character of the hydrazine group. It readily participates in cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems.
Key Reaction: Synthesis of[1][2][3]Triazolo[4,3-a]pyrazines
A primary and highly valuable reaction of this intermediate is its condensation with orthoesters, such as trimethyl orthoacetate, to form the[1][2][3]triazolo[4,3-a]pyrazine ring system. This reaction is a cornerstone for building libraries of potential drug candidates.
Figure 2: Key cyclocondensation reaction to form the triazolopyrazine scaffold.
Experimental Protocol:
-
Dissolve 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine in trimethyl orthoacetate.
-
Heat the solution to 130 °C for 1 hour.[2]
-
After cooling, dilute the solution with water and extract with ethyl acetate.
-
The organic phase can then be purified via flash chromatography to yield the desired 6-bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine.[2]
Spectroscopic Characteristics (Inferred)
While specific, published spectra for this compound are scarce, the following characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to be simple. A singlet for the pyrazine proton (H-6) would likely appear in the aromatic region (δ 8.0-8.5 ppm). The hydrazine protons (-NHNH₂) would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR: Four distinct signals for the pyrazine ring carbons are expected. The carbon atoms attached to the electronegative chlorine and bromine atoms (C-3 and C-5) would be shifted downfield. The carbon bearing the hydrazine group (C-2) would also be significantly affected.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The (M-H)⁻ peak at m/z 221/223/225, as reported in patent literature, confirms this pattern.[2][4]
Conclusion and Future Outlook
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is a quintessential example of a modern synthetic building block, designed for efficient and specific elaboration into complex, biologically relevant molecules. Its synthesis, though multi-stepped, is logical and provides access to a highly versatile intermediate. Its primary utility in the construction of the[1][2][3]triazolo[4,3-a]pyrazine core places it at the forefront of research into new epigenetic modulators and other therapeutic agents. For scientists in the field of drug discovery, a thorough understanding of the synthesis and reactivity of this compound is not just beneficial but essential for the rapid development of novel chemical entities.
References
- WO2023091604A1 - NOVEL INHIBITORS OF ENOS AND THEIR USE IN THE TREATMENT OF DISEASE.
- WO2014076237A1 - Triazolopyrazine.
- EP3066104B1 - TRIAZOLOPYRAZINE DERIVATIVES AS BRD4 INHIBITORS.
Sources
An In-depth Technical Guide to 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine (CAS No. 850421-08-8): A Keystone Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine, a halogenated heterocyclic intermediate of significant interest in medicinal chemistry and drug development. The pyrazine core, substituted with reactive hydrazine, chloro, and bromo moieties, offers a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel kinase inhibitors, agrochemicals, and other therapeutic agents. This document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol based on established chemical principles, explores its reactivity and synthetic potential, and discusses its applications, safety, and handling. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this potent building block in their research endeavors.
Introduction and Strategic Importance
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals. Among these, the pyrazine ring system is a recurring motif in numerous biologically active molecules.[1][2] The strategic placement of multiple, orthogonally reactive functional groups on this scaffold creates a high-value chemical intermediate. 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine (Figure 1) is a prime example of such a building block.
-
The hydrazine group is a potent nucleophile and a precursor to a multitude of other functional groups and heterocyclic systems, most notably pyrazoles and triazoles.[3]
-
The chloro and bromo substituents provide two distinct handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the sequential and regioselective introduction of diverse aryl, heteroaryl, or alkyl groups.[4]
This trifecta of reactivity makes 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine an ideal starting material for building combinatorial libraries and for the efficient synthesis of complex target molecules, accelerating the drug discovery process.
Figure 1: Chemical Structure of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";
// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0,-1.5!", fontcolor="#202124"]; N4 [label="N", pos="0.87,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="0.87,0.5!", fontcolor="#202124"]; C6 [label="C", pos="-0.87,0.5!", fontcolor="#202124"];
// Substituent nodes Br [label="Br", pos="1.74,1.2!", fontcolor="#EA4335"]; Cl [label="Cl", pos="-1.74,1.2!", fontcolor="#34A853"]; Hydrazine_N1 [label="NH", pos="-1.74,-1.2!", fontcolor="#4285F4"]; Hydrazine_N2 [label="NH₂", pos="-2.61,-0.5!", fontcolor="#4285F4"];
// Pyrazine ring bonds N1 -- C6; C6 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- N1;
// Substituent bonds C5 -- Br; C6 -- Cl; C2 -- Hydrazine_N1; Hydrazine_N1 -- Hydrazine_N2; }
Caption: Structure of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The properties of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine are summarized in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 850421-08-8 | [5] |
| Molecular Formula | C₄H₄BrClN₄ | [5] |
| Molecular Weight | 223.46 g/mol | [5] |
| Appearance | Predicted: Off-white to yellow solid | - |
| Boiling Point | 297.4 ± 50.0 °C (Predicted) | [6] |
| Density | 2.21 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | -0.22 ± 0.40 (Predicted) | [6] |
| Storage | Store at 0-8 °C under inert atmosphere | [5][6] |
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.0-8.2 (s, 1H): This singlet corresponds to the lone proton on the pyrazine ring. Its downfield shift is due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents.
-
δ 7.5-7.8 (br s, 1H): A broad singlet for the -NH- proton of the hydrazine group.
-
δ 4.5-4.8 (br s, 2H): A broad singlet for the terminal -NH₂ protons of the hydrazine group. These amine protons are exchangeable with D₂O.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 150-155 (C-Cl)
-
δ 145-150 (C-NHNH₂)
-
δ 135-140 (C-H)
-
δ 115-120 (C-Br)
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).
-
Expected m/z values for the molecular ion cluster: ~222, 224, 226.
-
Synthesis and Purification
The synthesis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is most effectively achieved via nucleophilic aromatic substitution (SNAᵣ) on a suitable dihalogenated pyrazine precursor. The protocol described below is based on well-established procedures for the synthesis of similar aryl hydrazines.[7]
The key to this synthesis is the differential reactivity of the halogen atoms on the pyrazine ring. The chlorine at the 3-position is activated by the adjacent nitrogen atoms, making it more susceptible to nucleophilic attack by hydrazine than the bromine at the 5-position.
Diagram 1: Proposed Synthesis Workflow
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Reaction: 5-Bromo-2,3-dichloropyrazine + Hydrazine hydrate → 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Materials:
-
5-Bromo-2,3-dichloropyrazine (1.0 eq)
-
Hydrazine hydrate (64-85%, 1.2-1.5 eq)
-
Ethanol (or other suitable alcohol like 2-ethoxyethanol)
-
Triethylamine (optional, as an acid scavenger, 1.1 eq)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromo-2,3-dichloropyrazine (1.0 eq) and ethanol (10-20 mL per gram of starting material).
-
Cooling: Cool the mixture to 0-5 °C in an ice bath with gentle stirring.
-
Rationale: This initial cooling helps to control the exothermicity of the reaction upon addition of the nucleophile.
-
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the cooled solution dropwise over 10-15 minutes. If using triethylamine, it can be added prior to the hydrazine.
-
Rationale: Hydrazine is a strong nucleophile. A slow, controlled addition prevents a rapid, uncontrolled reaction and potential side product formation. Triethylamine can be used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Add deionized water to the residue, which may cause the product to precipitate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Rationale: Washing removes any remaining hydrazine, salts, and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Reactivity and Synthetic Applications
The true value of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine lies in its potential for derivatization. The hydrazine moiety is a versatile functional group that can participate in a variety of transformations.
Formation of Pyrazoles: The Knorr Pyrazole Synthesis
One of the most powerful applications of aryl hydrazines is their condensation with 1,3-dicarbonyl compounds to form substituted pyrazoles, a privileged scaffold in medicinal chemistry.[8]
Diagram 2: Knorr Pyrazole Synthesis Pathway
// Nodes Hydrazine [label="1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine", fillcolor="#E8F0FE", fontcolor="#202124"]; Dicarbonyl [label="1,3-Dicarbonyl\n(e.g., Acetylacetone)", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate [label="Hydrazone Intermediate", style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"]; Product [label="Substituted Pyrazole Derivative", shape=Mdiamond, fillcolor="#C6F0C6", fontcolor="#202124"];
// Edges Hydrazine -> Intermediate [label=" Condensation\n(-H₂O) ", color="#EA4335"]; Dicarbonyl -> Intermediate [color="#EA4335"]; Intermediate -> Product [label=" Cyclization\n(-H₂O) ", color="#34A853"]; }
Caption: Reaction of the title compound to form a pyrazole scaffold.
This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This transformation is fundamental in the synthesis of many kinase inhibitors and other targeted therapies.
Orthogonal Reactivity in Cross-Coupling
The presence of both a chloro and a bromo substituent allows for selective, sequential cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for a two-step diversification:
-
Step 1 (Suzuki/Stille Coupling at C-Br): React the compound with a boronic acid or organostannane to substitute the bromine atom.
-
Step 2 (Buchwald-Hartwig/Suzuki Coupling at C-Cl): The resulting chloro-pyrazine derivative can then undergo a second coupling reaction under more forcing conditions to substitute the chlorine atom.
This stepwise approach enables the construction of highly complex and diverse molecular libraries from a single, versatile starting material.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions are essential.
-
Hazard Statements: Based on analogous compounds, 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is likely to be toxic if swallowed, cause skin irritation, and cause serious eye damage.[9] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C is recommended) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5][6]
Conclusion
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is a potent and versatile chemical building block with significant potential in the field of drug discovery and development. Its unique combination of a reactive hydrazine moiety and two distinct halogen atoms for orthogonal cross-coupling reactions provides a robust platform for the synthesis of novel heterocyclic compounds. The synthetic protocols and reactivity patterns outlined in this guide offer a framework for researchers to effectively utilize this compound in their synthetic campaigns, ultimately accelerating the discovery of new therapeutic agents.
References
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(No author given). (2024). 5-broMo-3-chloropyrazin-2-aMine. ChemBK. [Link]
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Zhang, L., et al. (2011). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydrazinopyridine. PubChem. [Link]
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van der Vlugt, J. I., et al. (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. The Journal of Organic Chemistry. [Link]
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Barqi, L. T., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. International Journal of Chemical and Biochemical Sciences. [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydrazinopyridine, GHS Classification. PubChem. [Link]
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Ghorpade, S. & Lakkannavar, C. (2018). SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATIVES AND EVALUATION OF THEIR ANTICONVULSANT ACTIVITY. JSS College of Arts, Commerce and Science. [Link]
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(No author given). (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. [Link]
- Jiangsu Sevencontinent Green Chem Co Ltd. (2020). Preparation method of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic ether.
- ABA CHEM NANTONG. (2016). Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid.
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Sperry, J. B., & Wipf, P. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for: A Palladium-Catalyzed Aerobic Oxidative Annulation of Arylhydrazines and Terminal Alkynes for the Synthesis of Pyrazoles. [Link]
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National Center for Biotechnology Information. (n.d.). (5-Bromo-3-chloropyrazin-2-yl)methanamine. PubChem. [Link]
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Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Structure of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
An In-depth Technical Guide to 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine: Synthesis, Characterization, and Application in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine, a highly functionalized heterocyclic compound with significant potential as a building block in modern medicinal chemistry. The pyrazine core is a well-established scaffold in numerous FDA-approved drugs, and the strategic placement of bromo, chloro, and hydrazine moieties on this nucleus offers a versatile platform for the synthesis of novel therapeutic agents.[1][2] This document details the compound's structural attributes, a proposed robust synthesis protocol, in-depth characterization methodologies, and a discussion of its reactivity. It serves as a critical resource for researchers and drug development professionals aiming to leverage this potent intermediate for creating diverse compound libraries targeting a range of diseases.
Core Molecular Structure and Physicochemical Properties
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is an aromatic heterocyclic compound featuring a pyrazine ring substituted with a bromine atom, a chlorine atom, and a hydrazine group. The presence of two different halogens at strategic positions allows for selective, stepwise functionalization, while the hydrazine moiety serves as a key nucleophile and a precursor for constructing further heterocyclic systems.[3]
Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the closely related and well-characterized analogue, 5-Bromo-3-chloropyrazin-2-amine.[4][5] The replacement of the amine with a hydrazine group is expected to increase the molecular weight and may influence properties such as melting point and pKa.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Information | Data Source (Analogue) |
| Molecular Formula | C₄H₄BrClN₄ | - |
| Molecular Weight | 223.46 g/mol | - |
| Appearance | Expected to be an off-white to yellow solid | [4] |
| Melting Point | >130 °C | [4] |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol; insoluble in water. | [4] |
| pKa | ~1.0 (Predicted) | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [4][6] |
Synthesis and Purification Protocol
The synthesis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine can be logically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, a dihalogenated pyrazine, is reacted with hydrazine hydrate. The chlorine atom at the 2-position is activated by the adjacent nitrogen atoms, making it susceptible to nucleophilic attack.
Proposed Synthesis Workflow
The proposed synthetic route involves the reaction of 5-Bromo-2,3-dichloropyrazine with hydrazine hydrate. Temperature control is crucial to favor monosubstitution and minimize the formation of di-substituted byproducts.
Caption: Proposed synthesis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.
Step-by-Step Experimental Protocol
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Bromo-2,3-dichloropyrazine (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The rationale for slow, cooled addition is to control the exothermic reaction and enhance selectivity for mono-substitution over di-substitution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, a precipitate should form. Filter the solid product under vacuum.
-
Purification: Wash the collected solid with cold water followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum at 40-50 °C to yield 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine as a solid.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods should be employed.
Table 2: Expected Spectroscopic Data
| Technique | Expected Results |
| ¹H NMR | - Pyrazine Proton (H-6): Singlet, δ ~8.1-8.3 ppm.[6] - Hydrazine Protons (NH, NH₂): Broad singlets, exchangeable with D₂O, δ ~4.5-7.0 ppm. |
| ¹³C NMR | - Four distinct signals for the pyrazine ring carbons. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic cluster of peaks due to isotopes. - M⁺: m/z ~222 (¹²C₄¹H₄⁷⁹Br³⁵Cl¹⁴N₄) - M+2: m/z ~224 (¹²C₄¹H₄⁸¹Br³⁵Cl¹⁴N₄ and ¹²C₄¹H₄⁷⁹Br³⁷Cl¹⁴N₄) - M+4: m/z ~226 (¹²C₄¹H₄⁸¹Br³⁷Cl¹⁴N₄) The relative intensities of these peaks will be approximately 3:4:1.[7][8][9] |
| FTIR (cm⁻¹) | - N-H Stretching (Hydrazine): Two bands in the range 3200-3400 cm⁻¹.[10][11][12] - Aromatic C-H Stretching: ~3020-3100 cm⁻¹.[6] - C=N/C=C Stretching (Pyrazine Ring): ~1550-1600 cm⁻¹. |
Mass Spectrometry: The Isotopic Signature
The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a unique and definitive isotopic pattern for the molecular ion in the mass spectrum.[7][9] The observation of the M+, M+2, and M+4 peaks with the correct relative intensities provides strong evidence for the elemental composition of the molecule.
Chemical Reactivity and Applications in Drug Development
The title compound is a trifunctional building block, offering multiple avenues for synthetic diversification. Its value in drug discovery lies in the ability to selectively modify each reactive site.[13][14]
Reactivity Profile
-
Halogen Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[15][16][17] This differential reactivity allows for selective arylation, vinylation, or alkynylation at the 5-position, leaving the chlorine atom available for subsequent transformations.
-
Hydrazine Reactivity: The hydrazine group is a potent nucleophile. The terminal -NH₂ is particularly reactive and can undergo condensation reactions with aldehydes, ketones, and carboxylic acid derivatives to form hydrazones, pyrazoles, and other important heterocyclic scaffolds known for their wide range of biological activities.[3]
Caption: Key reaction pathways for synthetic diversification.
Safety, Handling, and Storage
Halogenated heterocyclic compounds require careful handling due to their potential toxicity.[18][19] The safety information provided is aggregated from data on structurally similar compounds.[5][20]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H301/H302 | Toxic or Harmful if swallowed. |
| H312 | Harmful in contact with skin. | |
| H315 | Causes skin irritation. | |
| H318 | Causes serious eye damage. | |
| H332 | Harmful if inhaled. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P316 | IF SWALLOWED: Get emergency medical help immediately. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405 | Store locked up. |
Handling Protocol
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all equipment is dry, as the compound may be sensitive to moisture.[21]
-
Spill Response: In case of a spill, cordon off the area. Wear appropriate PPE and carefully sweep up the solid material, placing it in a sealed container for hazardous waste disposal. Avoid generating dust.
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2–8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
References
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5-broMo-3-chloropyrazin-2-aMine - ChemBK. (2024). Available at: [Link]
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3-Bromo-6-chloro-5-iodopyrazin-2-amine - MySkinRecipes. (n.d.). Available at: [Link]
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5-Bromo-3-chloropyrazin-2-amine | C4H3BrClN3 | CID 46738202 - PubChem. (n.d.). Available at: [Link]
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Chloropyrazine | C4H3ClN2 | CID 73277 - PubChem. (n.d.). Available at: [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - MDPI. (2023). Available at: [Link]
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Experimental and Computational Fluid Dynamics Studies on Hydrous Hydrazine Decomposition over the Ir/Ni10Ce Catalyst - ACS Publications. (2025). Available at: [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. (2022). Available at: [Link]
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1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... - ResearchGate. (2013). Available at: [Link]
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Perspective on halogenated organic compounds - PubMed. (2023). Available at: [Link]
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The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory | Journal of Chemical Education. (1998). Available at: [Link]
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Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins | Inorganic Chemistry. (2002). Available at: [Link]
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Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). (2013). Available at: [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (2023). Available at: [Link]
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mass spectra - the M+2 peak - Chemguide. (n.d.). Available at: [Link]
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FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... - ResearchGate. (n.d.). Available at: [Link]
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Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid – C16H18N3O - Oriental Journal of Chemistry. (2011). Available at: [Link]
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Transition metal-catalyzed functionalization of pyrazines - ResearchGate. (2013). Available at: [Link]
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2-Bromo-5-chloropyrazine | C4H2BrClN2 | CID 37818725 - PubChem. (n.d.). Available at: [Link]
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Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing. (2018). Available at: [Link]
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FTIR-spectrometer-determined absorption coefficients of seven hydrazine fuel gases: implications for laser remote sensing - Optica Publishing Group. (1990). Available at: [Link]
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Mass spectrum of molecules with 1Br and 1Cl - YouTube. (2024). Available at: [Link]
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Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review - OMICS International. (n.d.). Available at: [Link]
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Other Important Isotopes- Br and Cl - Chemistry LibreTexts. (2022). Available at: [Link]
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Chemical Transformation of Pyrazine Derivatives | Moroccan Journal of Chemistry. (2022). Available at: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024). Available at: [Link]
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FTIR spectra of hydrazine solution before (a) and after the... - ResearchGate. (n.d.). Available at: [Link]
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Halogenated Heterocycles as Pharmaceuticals | Request PDF - ResearchGate. (n.d.). Available at: [Link]
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Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online. (2022). Available at: [Link]
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A Technical Guide to the Biological Activities of Pyrazine Hydrazine Derivatives
Introduction
The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-position, is a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are found in a wide array of natural and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[3][4] The unique electronic properties of the pyrazine ring, including its ability to participate in hydrogen bonding and p-stacking interactions, make it a "privileged structure" for designing molecules that can effectively bind to biological targets.[2] Numerous clinically approved drugs, such as the anti-tuberculosis agent pyrazinamide and the anticancer kinase inhibitor erdafitinib, feature the pyrazine core, underscoring its significance in drug discovery.[3][5] The versatility of the pyrazine ring allows for structural modifications that can significantly influence the pharmacological properties of the resulting compounds, making it a focal point for the development of novel therapeutic agents.[5][6]
The Hydrazone Moiety: A Versatile Pharmacophore
The hydrazone functional group (-C(=O)NHN=CH-) is another critical pharmacophore known for its wide range of biological activities.[7] Hydrazones are formed from the condensation of hydrazides with aldehydes or ketones.[8] This linkage provides a flexible yet stable backbone that can be readily functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties. Compounds containing the hydrazide-hydrazone moiety have demonstrated potent antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor activities.[7][9] Their biological effects are often attributed to their ability to chelate metal ions, interact with various enzymatic systems, and form stable complexes with biological receptors.
Synergy in Pyrazine Hydrazine Derivatives: Rationale for Exploration
The molecular hybridization of the pyrazine ring with a hydrazone moiety creates a novel class of compounds: pyrazine hydrazine derivatives. This strategic combination aims to leverage the distinct pharmacological properties of each component to produce synergistic or additive effects, potentially leading to enhanced potency and a broader spectrum of activity.[10] The pyrazine core can serve as a rigid anchor to orient the flexible hydrazone side chain for optimal target interaction, while the hydrazone group can introduce additional points of interaction, such as hydrogen bond donor/acceptor sites. The exploration of these hybrid molecules is driven by the hypothesis that their combined structural features can overcome challenges like drug resistance and improve therapeutic indices compared to their individual parent scaffolds.[8][11]
Synthesis of Pyrazine Hydrazine Derivatives
General Synthetic Pathway
The synthesis of pyrazine hydrazine derivatives, specifically pyrazine-2-carbohydrazide derivatives, is typically achieved through a straightforward multi-step process.[8][11] The common starting material is pyrazinamide, which is first hydrolyzed to pyrazinoic acid. The acid is then esterified, commonly using ethanol, to produce ethyl-pyrazinoate. This ester subsequently reacts with hydrazine hydrate in a nucleophilic acyl substitution reaction to yield the key intermediate, pyrazinoic acid hydrazide. The final step involves the condensation of this hydrazide with a variety of substituted aromatic or heteroaromatic aldehydes. This reaction forms the characteristic N-acylhydrazone (NAH) linkage, resulting in the desired pyrazine hydrazine derivative.[8][12]
Caption: General synthesis workflow for pyrazine hydrazine derivatives.
Key Starting Materials and Reagents
-
Pyrazinamide: The primary precursor molecule.
-
Sodium Hydroxide (NaOH): Used for the hydrolysis of the amide.
-
Ethanol: Serves as both the reagent and solvent for the esterification step.
-
Sulfuric Acid (H2SO4): Acts as a catalyst for esterification.
-
Hydrazine Hydrate (N2H4·H2O): The source of the hydrazine moiety.[8][11]
-
Substituted Aldehydes: Used to introduce chemical diversity in the final product.
-
Methanol/Ethanol: Commonly used as solvents for the final condensation step.[8]
Detailed Experimental Protocol: Synthesis of a Model Pyrazine-2-Carbohydrazide Derivative[8][11]
This protocol describes the synthesis of a pyrazine-2-carbohydrazide derivative, starting from pyrazinamide.
Step 1: Synthesis of Ethyl-pyrazinoate
-
Reflux a mixture of pyrazinamide and a 10% aqueous solution of sodium hydroxide for 4-5 hours to hydrolyze the amide to pyrazinoic acid.
-
Neutralize the cooled reaction mixture with a suitable acid (e.g., HCl) to precipitate the pyrazinoic acid.
-
Filter, wash with cold water, and dry the crude pyrazinoic acid.
-
Suspend the dried pyrazinoic acid in absolute ethanol.
-
Add concentrated sulfuric acid dropwise as a catalyst.
-
Reflux the mixture for 10-12 hours.
-
Remove the excess ethanol under reduced pressure.
-
Pour the residue into cold water and neutralize with a sodium bicarbonate solution to precipitate the ethyl-pyrazinoate.
-
Filter, dry, and recrystallize the product from aqueous ethanol.
Step 2: Synthesis of Pyrazinoic Acid Hydrazide
-
Dissolve the synthesized ethyl-pyrazinoate in methanol or ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture in an ice bath to crystallize the pyrazinoic acid hydrazide.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
Step 3: Synthesis of the Final Pyrazine Hydrazine Derivative (Condensation)
-
Dissolve the pyrazinoic acid hydrazide in a suitable solvent like methanol.
-
Add an equimolar amount of the desired substituted aromatic aldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture. The solid product will precipitate out.
-
Filter the final derivative, wash with cold methanol, and purify by recrystallization.
-
Characterize the final compound using IR, 1H-NMR, and Mass Spectrometry.[8][11]
Antimicrobial Activity
Overview of Antimicrobial Potential
Pyrazine hydrazine derivatives have emerged as a promising class of antimicrobial agents.[4] Extensive research has demonstrated their activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9] Studies have shown that these compounds can be particularly potent against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8][11] The structural modifications on the pyrazine-hydrazone scaffold allow for the modulation of their antimicrobial spectrum and potency, making them attractive candidates for further development in an era of increasing antimicrobial resistance.[8]
Mechanism of Action (Postulated)
While the precise mechanisms are still under investigation, the antimicrobial action of pyrazine and hydrazone derivatives is thought to be multifactorial.[13] Key postulated mechanisms include:
-
Disruption of Microbial Cell Membranes: The lipophilic nature of the aromatic rings can facilitate insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Inhibition of Essential Enzymes: The hydrazone moiety can act as a chelating agent for metal ions that are essential cofactors for various microbial enzymes, thereby inhibiting their function.
-
Interference with Nucleic Acid Synthesis: Some derivatives may intercalate with DNA or inhibit enzymes crucial for DNA replication and transcription, thus preventing microbial proliferation.[13]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of these derivatives is highly dependent on the nature and position of substituents on the aromatic ring attached to the hydrazone moiety.
-
Electron-donating groups (like -OCH3) have been shown in some cases to enhance antibacterial activity, potentially by increasing electron density and improving interaction with biological targets.[9]
-
Electron-withdrawing groups (like -NO2 or halogens) can also influence activity, often by altering the lipophilicity and electronic profile of the molecule, which affects its ability to cross microbial membranes.[8]
-
The overall lipophilicity (log P value) of the compound is a critical factor; an optimal balance is required to ensure sufficient cell penetration without compromising solubility.[8]
Tabulated Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected hydrazone derivatives against various microbial strains, demonstrating their range of activity.
| Compound | E. coli (µg/mL) | S. aureus (µg/mL) | B. subtilis (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | Reference |
| Derivative 5 | >512 | 64 | 64 | >512 | 64 | [9] |
| Derivative 19 | >512 | 64 | 256 | 128 | >512 | [9] |
| Derivative 22 | >512 | 128 | 64 | 128 | >512 | [9] |
| Derivative 24 | >512 | 64 | 128 | >512 | >512 | [9] |
| Derivative 26 | >512 | 256 | 64 | >512 | >512 | [9] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)[9]
This protocol outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Synthesized pyrazine hydrazine derivatives (stock solutions in DMSO)
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) as positive controls
-
DMSO as a negative control
Procedure:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the stock compound solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well.
-
Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Anti-inflammatory and Analgesic Activity
Preclinical Evidence and Key Findings
Several pyrazine N-acylhydrazone (NAH) derivatives have been synthesized and evaluated as novel analgesic and anti-inflammatory drug candidates.[12] Preclinical studies using animal models of pain and inflammation have identified promising lead compounds. For instance, the derivative 2-N'-[(E)-(3,4,5-trimethoxyphenyl) methylidene]-2-pyrazinecarbohydrazide (LASSBio-1181) demonstrated significant activity in both acute and chronic inflammation models, highlighting the therapeutic potential of this chemical class.[12] These findings suggest that pyrazine hydrazine derivatives can effectively modulate inflammatory pathways.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism underlying the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[14] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[14][15] Pyrazine hydrazine derivatives have been designed based on molecular simplification of known non-selective COX inhibitors.[12] Their anti-inflammatory effect is likely attributable to the blockade of the COX pathway, which reduces the production of pro-inflammatory prostaglandins like PGE2.
Caption: Inhibition of the COX pathway by pyrazine hydrazine derivatives.
Lead Compounds and Their Efficacy in Animal Models
The efficacy of these compounds is often assessed using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. The table below shows the anti-inflammatory activity of a lead pyrazoline compound compared to a standard drug.
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Analgesic Activity (Writhing Inhibition %) | Reference |
| Pyrazoline 2d | 100 | Potent | Potent | [14][15] |
| Pyrazoline 2e | 100 | Potent | More potent than 2d | [14][15] |
| Indomethacin | 10 | High | High | [14][15] |
Note: "Potent" indicates significant activity as described in the source articles. Quantitative percentages vary between specific experiments.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rats[14][15]
This protocol describes a classic in vivo method for evaluating the anti-inflammatory activity of novel compounds.
Animals:
-
Wistar rats (150-200g) of either sex.
-
Animals are fasted overnight before the experiment with free access to water.
Procedure:
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test groups (receiving different doses of the pyrazine hydrazine derivative).
-
Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V0).
-
Induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
-
Anticancer Activity
A Promising Frontier in Oncology
Pyrazine derivatives have garnered significant attention for their potential as anticancer agents, demonstrating efficacy against a variety of human cancers.[5][16] The pyrazine scaffold is present in several small molecule kinase inhibitors, highlighting its utility in targeting key signaling pathways involved in cancer progression.[5] The hybridization with the hydrazone moiety offers a strategy to develop novel pyrazine-based compounds with diverse mechanisms of action and improved anticancer profiles.[2][10]
Mechanisms of Action
The anticancer activity of pyrazine hydrazine derivatives is diverse, targeting multiple cellular processes.
-
Kinase Inhibition: Many pyrazine compounds are designed to bind to the ATP-binding pocket of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5] For example, derivatives have been developed as inhibitors of RET kinase, which is implicated in certain types of thyroid and lung cancer.[5]
-
Induction of Apoptosis: Some chalcone-pyrazine hybrids have been shown to induce apoptosis (programmed cell death) in cancer cells.[3] This can be verified through methods like fluorescence staining and flow cytometry analysis.
-
Inhibition of Protein Tyrosine Phosphatases (PTPs): The SHP2 protein, a non-receptor PTP, is a key node in cellular signaling and is closely related to cancer. Pyrazine-based small molecules have been designed to inhibit SHP2, thereby disrupting cancer cell proliferation and metabolism.[17]
Caption: Inhibition of a kinase signaling pathway (e.g., MAPK/ERK).
Tabulated Cytotoxicity Data
The cytotoxic potential of these compounds is typically evaluated against a panel of human cancer cell lines. The IC50 value represents the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine 46 | MCF-7 (Breast) | 9.1 | [3] |
| Chalcone-Pyrazine 46 | BPH-1 (Prostate) | 10.4 | [3] |
| Chalcone-Pyrazine 47 | PC12 (Pheochromocytoma) | 16.4 | [3] |
| Chalcone-Pyrazine 48 | BEL-7402 (Liver) | 10.74 | [3] |
| Adriamycin (Control) | MCF-7 (Breast) | 9.2 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening[17]
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
96-well plates
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.
-
The next day, treat the cells with various concentrations of the pyrazine hydrazine derivatives (prepared by serial dilution) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.
Conclusion and Future Directions
Summary of Biological Profile
Pyrazine hydrazine derivatives have unequivocally demonstrated a rich and diverse biological profile, positioning them as a highly valuable scaffold in modern medicinal chemistry. The successful hybridization of the pyrazine core and the hydrazone pharmacophore has yielded compounds with significant antimicrobial, anti-inflammatory, and anticancer activities.[3][8][12] The synthetic accessibility and the potential for extensive structural diversification allow for the systematic optimization of these activities, paving the way for the development of novel therapeutic agents.
Challenges in Development
Despite their promise, the translation of these derivatives from bench to bedside faces several challenges.
-
Toxicity: Hydrazine itself is known for its potential toxicity, and derivatives can sometimes be metabolized into reactive species that may cause cellular damage.[18] Thorough toxicological profiling is essential.
-
Solubility: Many heterocyclic compounds suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy.[6] Formulation strategies or structural modifications to improve solubility are often required.
-
Selectivity: For indications like cancer and inflammation, achieving selectivity for the target (e.g., a specific kinase or COX-2 over COX-1) is crucial to minimize off-target side effects.
Future Outlook
References
-
G. Fraga, A., Barreiro, E. J., & Lages, A. (2008). Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. PubMed. [Link]
-
Miniyar, P. B., & Bhat, A. R. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. [Link]
-
Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]
-
Miniyar, P. B., & Bhat, A. R. (2011). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. [Link]
-
Yüksek, H., & Demirbaş, A. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. PMC. [Link]
-
Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Tzankova, V., & Tsvetkova, B. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]
-
Various Authors. (2021). Antimicrobial study of pyrazine, pyrazole and imidazole carboxylic acids and their hydrazinium salts. ResearchGate. [Link]
-
Climova, A., & Pivovarova, E. (2020). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
-
Tzankova, V., & Tsvetkova, B. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. [Link]
-
Al-Suhaimi, K. S., & El-Shazly, M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]
-
Wikipedia. (n.d.). Pyrazine. Wikipedia. [Link]
-
Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Al-Suhaimi, K. S., & El-Shazly, M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]
-
Various Authors. (2023). Pharmacological activity and mechanism of pyrazines. PubMed. [Link]
-
Various Authors. (2023). Pharmacological activity and mechanism of pyrazines. ResearchGate. [Link]
-
Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Lim, S. Y., & Goh, H. H. (2014). Review on the Synthesis of Pyrazine and Its Derivatives. Oriental Journal of Chemistry. [Link]
-
Various Authors. (2022). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]
-
Wang, Y., & Li, Z. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
SPCGC AJMER. (2020). Synthesis and reactions of Pyrazine. Slideshare. [Link]
-
Kalyanaraman, B. (2004). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Semantic Scholar. [Link]
-
Maciążek-Jurczyk, M., & Morawiak, M. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances. [Link]
-
Li, J., & Wang, Y. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]
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- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Strategic Utilization of 5-Bromopyrazin-2-yl Scaffolds in Medicinal Chemistry
Executive Summary
The 5-bromopyrazin-2-yl moiety represents a "privileged scaffold" in modern drug discovery, offering a unique combination of electronic deficiency, structural planarity, and orthogonal reactivity. Unlike phenyl or pyridyl analogs, the pyrazine core’s two nitrogen atoms significantly lower the energy of the LUMO, enhancing susceptibility to nucleophilic attack while simultaneously serving as critical hydrogen bond acceptors in kinase hinge regions. This guide details the synthetic logic, reactivity hierarchies, and therapeutic applications of 5-bromopyrazin-2-yl compounds, providing a roadmap for their use as versatile intermediates in the synthesis of oncology and anti-infective agents.
Structural & Electronic Pharmacophore Analysis
The 5-bromopyrazin-2-yl core is not merely a passive linker; it is an active pharmacophore modulator.
-
Electronic Deficiency: The 1,4-diazine arrangement creates a highly electron-deficient ring. This increases the acidity of protons on exocyclic amines (e.g., at C-2), strengthening their H-bond donor capability.
-
Halogen Bonding: The bromine atom at C-5 is not just a leaving group; in final drug candidates (e.g., BPU), it can participate in halogen bonding with carbonyl backbone residues in target proteins, a interaction often overlooked in standard SAR screens.
-
Lipophilicity Tuning: Substitution of a CH group with N (benzene to pyrazine) lowers logP, improving water solubility, while the bromine atom re-introduces specific lipophilicity to tune membrane permeability.
Table 1: Comparative Physicochemical Properties
| Property | Benzene | Pyridine | Pyrazine | 5-Bromopyrazine-2-amine |
| pKa (Conjugate Acid) | - | 5.2 | 0.6 | ~2.5 (N-1 protonation) |
| Dipole Moment (D) | 0 | 2.2 | 0 | ~3.5 |
| LogP (approx) | 2.1 | 0.65 | -0.2 | 0.95 |
| H-Bond Acceptors | 0 | 1 | 2 | 3 (Ring Ns + Amine) |
Synthetic Orthogonality: The "Handle" Strategy
The true power of the 5-bromopyrazin-2-yl scaffold lies in its orthogonal reactivity . The C-2 and C-5 positions respond differently to nucleophilic aromatic substitution (
Reactivity Hierarchy
-
C-2 Position (Adjacent to N): Highly activated for
due to inductive withdrawal by the adjacent nitrogen and resonance stabilization of the Meisenheimer intermediate. -
C-5 Position (Meta to N): Less reactive toward
but highly reactive toward oxidative addition by Palladium(0) due to the weak C-Br bond.
Strategic Logic Flow
-
Route A (Suzuki First): Use 2-amino-5-bromopyrazine . The free amine at C-2 deactivates the ring toward
but directs Pd-coupling at C-5. -
Route B (
First): Use 5-bromo-2-chloropyrazine . The C-2 chloride is displaced by nucleophiles (amines/alkoxides) before the C-5 bromide is touched, preserving the bromide for a subsequent Suzuki/Buchwald step.
Figure 1: Divergent synthetic pathways exploiting the orthogonal reactivity of C-2 and C-5 positions.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrazine
Target: Introduction of aryl/heteroaryl groups at C-5 while preserving the C-2 amine.
Rationale: The free amine can poison certain Pd catalysts. Using a robust catalyst system (Pd(PPh3)4) and a biphasic solvent system ensures high turnover.
Reagents:
-
Boronic Acid: Arylboronic acid (1.2–1.5 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)
-
Base: Potassium Carbonate (
) or Potassium Phosphate ( ) (2.5 equiv)
Step-by-Step Methodology:
-
Degassing: Charge a Schlenk flask with the substrate, boronic acid, and base. Evacuate and backfill with Argon (
) three times.[2] -
Solvation: Add the degassed solvent mixture (Dioxane/Water).
-
Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon. Critical: Catalyst must be added last to minimize oxidation.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS (Target mass = M-Br+Aryl).
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[2] Filter through a Celite pad to remove Pd black. Wash filtrate with brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Typical Yield: 65–85% depending on boronic acid sterics.
Protocol B: Regioselective on 5-Bromo-2-chloropyrazine
Target: Functionalization of C-2 with an amine nucleophile, leaving C-5 Br intact.
Rationale: The C-2 chloride is significantly more electrophilic. Conducting this at mild temperatures prevents displacement of the C-5 bromide.
Reagents:
-
Substrate: 5-Bromo-2-chloropyrazine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Methodology:
-
Dissolve 5-bromo-2-chloropyrazine in DMF (0.2 M concentration).
-
Add DIPEA followed by the amine nucleophile dropwise at 0°C .
-
Allow to warm to Room Temperature (25°C) . Stir for 2–4 hours.
-
Note: If the nucleophile is weak (e.g., aniline), heating to 60°C may be required, but do not exceed 80°C to avoid touching the bromide.
-
-
Quench: Pour into ice water. The product often precipitates.
-
Isolation: Filter the solid or extract with EtOAc.
Medicinal Chemistry Case Studies
Case Study 1: BPU – Bromine as an Active Pharmacophore
Compound: 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) Therapeutic Area: Anticancer (MMP-2/9 Inhibition)
Unlike many drugs where bromine is a transient synthetic handle, BPU retains the 5-bromo substituent.
-
Mechanism: The pyrazine ring acts as a scaffold to orient the urea binding motif.
-
Role of Bromine: The large halogen atom fills a hydrophobic pocket in the Matrix Metalloproteinase (MMP) active site, potentially engaging in halogen bonding with backbone carbonyls.
-
Outcome:
of 4.64 µM against Jurkat cell lines, inducing G1 phase arrest.
Case Study 2: Kinase Inhibitors (Hinge Binders)
Pyrazine derivatives are frequent ATP-competitive inhibitors. The N-1 and N-4 atoms often mimic the adenine ring of ATP.
-
Design Strategy: The 2-amino group functions as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Met residues).
-
Substitution: The 5-position (via Suzuki coupling) projects substituents into the "gatekeeper" region or the solvent-exposed front, determining selectivity between kinases (e.g., FLT3 vs. CDK).
Figure 2: Pharmacophore mapping of the 5-bromopyrazin-2-yl scaffold in kinase inhibition.
References
-
BenchChem. (2025).[2][4] Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. BenchChem Technical Library. Link
-
Mohammed, Y. H. I., et al. (2023). "Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies." Scientific Reports, 13(1), 22824.
-
Li, X., et al. (2024). "Aminative Suzuki–Miyaura coupling." Science, 383, 1019–1024.[5]
-
Nagy, I., et al. (2013). "Transition metal-catalyzed functionalization of pyrazines." Organic & Biomolecular Chemistry, 11, 4046.
-
Patents (CN101812026A). "Method for synthesizing bortezomib." (Describes pyrazine-2-carboxylic acid coupling).
-
Chem-Impex. "5-Bromo-2-chloropyrazine: Product Applications."
Sources
A Comprehensive Technical Guide to 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine for Medicinal Chemistry Professionals
Abstract
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical intermediate 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine (CAS No. 1207175-09-5). This guide covers its essential chemical profile, a review of its synthesis, a detailed analysis of commercial suppliers, and field-proven protocols for quality control, handling, and a practical application in synthetic chemistry. The objective is to equip researchers with the necessary technical knowledge to confidently source, validate, and utilize this versatile building block in drug discovery and development programs.
Chapter 1: Compound Profile & Physicochemical Properties
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is a highly functionalized heterocyclic compound, valued in medicinal chemistry as a scaffold for constructing more complex molecular architectures. Its distinct reactivity stems from the nucleophilic hydrazine moiety appended to an electron-deficient pyrazine ring, which is further activated by bromo and chloro substituents.
1.1 Chemical Identity
-
IUPAC Name: 1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine
-
CAS Number: 1207175-09-5
-
Molecular Formula: C₄H₄BrClN₄
-
Molecular Weight: 235.46 g/mol
1.2 Physicochemical Data
A summary of the key physicochemical properties is presented below. This data is aggregated from leading commercial suppliers and chemical databases.
| Property | Value | Source(s) |
| Appearance | Light yellow to brown solid/powder | Aggregated Supplier Data |
| Purity | Typically ≥95% - 98% | Aggregated Supplier Data |
| Solubility | Soluble in organic solvents like DMSO, DMF | Inferred from related structures[1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |
1.3 Structural Representation
The chemical structure of the title compound is a key determinant of its reactivity.
Caption: Structure of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.
Chapter 2: Synthesis & Reactivity Insights
2.1 General Synthesis Strategy
From a process chemistry perspective, the synthesis of aryl hydrazines like the title compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The common strategy involves the displacement of a labile leaving group (usually a halide) from an activated aromatic ring by hydrazine.
The most logical precursor for this synthesis is 2,3-dichloro-5-bromopyrazine. The chlorine atom at the C2 position is the most activated site for nucleophilic attack due to the electron-withdrawing effects of the adjacent ring nitrogens and the chlorine at C3.
Caption: General synthetic pathway to the target compound.
2.2 Authoritative Synthesis Protocol (Adapted from a Close Analogue)
Experimental Protocol:
-
Reaction Setup: A solution of the starting material, 5-bromo-2,4-dichloropyrimidine (0.01 mol), is prepared in a suitable alcohol solvent such as methanol or ethanol and placed in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: The flask is cooled to 0–5 °C in an ice bath.
-
Base Addition: Triethylamine (TEA) (0.01 mol) is added to the cooled reaction mixture. The purpose of TEA is to act as an acid scavenger, neutralizing the HCl byproduct that forms during the reaction.
-
Nucleophile Addition: Hydrazine hydrate (0.012 to 0.02 mol) is added dropwise to the reaction mixture, ensuring the temperature is maintained between 5-10 °C.[2] This slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for approximately 1 hour.[2] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Isolation: Upon completion, the resulting solid product is isolated by filtration, washed with cold water to remove salts and excess hydrazine, and then dried under vacuum.[2] This typically yields the target hydrazine as a solid.
Chapter 3: Commercial Availability & Supplier Analysis
Sourcing high-quality starting materials is paramount for reproducible research. 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is available from a range of commercial suppliers, which can be categorized into distinct tiers based on their business model.
| Supplier Tier | Representative Vendors | Typical Purity | Scale | Key Characteristics |
| Tier 1: Global Manufacturers & Distributors | Sigma-Aldrich (Merck), TCI | >97% | mg to multi-gram | Extensive QC documentation, higher cost, reliable stock. |
| Tier 2: Specialized Building Block Suppliers | Combi-Blocks, Enamine, Biosynth, BLD Pharm | >95% | gram to kg | Vast catalogs of unique compounds, often synthesized on-demand or in-house. |
| Tier 3: Chemical Marketplaces | MolPort, ChemScence | Varies by source | Varies | Aggregators that list products from many Tier 2 suppliers, useful for price comparison. |
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any specific supplier. Researchers should always conduct their own due diligence.
Chapter 4: Quality Control & Purity Assessment for Researchers
As a Senior Application Scientist, I cannot overstate the importance of independently verifying the identity and purity of a received chemical. The supplier's Certificate of Analysis (CoA) is a starting point, but in-house verification is a hallmark of rigorous science.
4.1 The Self-Validating Workflow
Upon receiving a new batch, a systematic QC workflow should be initiated. This ensures that the material meets the specifications required for your experiment and validates the supplier's claims.
Caption: A robust QC workflow for incoming chemical reagents.
4.2 Key Analytical Techniques & Expected Results
-
¹H NMR (Proton NMR): This is the primary technique for structural confirmation.
-
Expected Signals: For 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine, one would expect to see a singlet for the lone aromatic proton on the pyrazine ring. Additionally, broad signals corresponding to the -NH and -NH₂ protons of the hydrazine group will be present. Their chemical shift can be highly variable and dependent on solvent and concentration.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms both purity and molecular weight.
-
Expected Result: An LC chromatogram should show a single major peak, indicating high purity. The corresponding mass spectrum should display a molecular ion peak ([M+H]⁺) at approximately m/z 235 and 237, reflecting the isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br are roughly 1:1 abundance) and the chlorine atom (³⁵Cl and ³⁷Cl are roughly 3:1 abundance).
-
Chapter 5: Application in Medicinal Chemistry - A Case Study
The true value of a building block is demonstrated by its utility in synthesis. Aryl hydrazines are classic precursors for constructing pyrazole rings, a privileged scaffold in medicinal chemistry found in numerous approved drugs. A common and powerful method is the Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent, like a ketoester).
Case Study: Synthesis of a Pyrazole Core
This protocol describes the reaction of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine with a generic ethyl ketoester to form a highly substituted pyrazole, a key step in the synthesis of many kinase inhibitors and other APIs.[3][4][5]
Caption: Reaction scheme for a Knorr pyrazole synthesis.
Experimental Protocol:
-
Reagents: To a solution of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the β-ketoester (1.0-1.2 eq).
-
Catalyst: Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or H₂SO₄). Some variations may use basic conditions.
-
Heating: Heat the reaction mixture to reflux and monitor by TLC. The reaction typically takes several hours.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate directly and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue purified by recrystallization or column chromatography.
Chapter 6: Handling, Storage, and Safety
Proper handling of chemical reagents is non-negotiable for laboratory safety. While a specific SDS for this exact compound is not publicly indexed, safety protocols can be established based on data for closely related halo-aryl amines and hydrazines.[6]
-
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.
-
-
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
-
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
References
- A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. Available at: [Link]
-
Saravanan, S. et al. (2006). Chemoselective Addition of Hydrazine to δ‐Keto Esters and Dimethylformamide‐Mediated Deesterification. ResearchGate. Available at: [Link]
-
FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. JSS College of Arts, Commerce and Science, Mysore. Available at: [Link]
- A kind of preparation method of 1-(3-chloropyridin-2-yl)-3-bromo-1h-pyrazole-5-carboxylate. Google Patents.
- Ismail, M. M. et al.
-
Pehlivan, A. et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Al-Ostoot, F. H. et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Sivy, J. et al. (2021). (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl. Preprints.org. Available at: [Link]
- Yilmaz, F. & Menteşe, M. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
-
Al-Majidi, S. M. et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available at: [Link]
-
3-Bromo-5-chloropyrazin-2-amine. PubChem. Available at: [Link]
-
Certificate of Analysis. Acros Organics. Available at: [Link]
-
Search for patents. USPTO. Available at: [Link]
-
Chattopadhyaya, J. B. & Reese, C. B. (1978). Reactions of methylhydrazine and hydrazine with 8-bromo-2′-O-toluene-p-sulphonyladenosine. RSC Publishing. Available at: [Link]
-
Setyawati, A. et al. (2017). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... ResearchGate. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]
-
5-broMo-3-chloropyrazin-2-aMine. ChemBK. Available at: [Link]
-
Zubenko, A. et al. (2014). Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. ResearchGate. Available at: [Link]
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- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]
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Methodological & Application
Analytical Quantification of 1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine: Purity Assay and Trace Impurity Analysis
Topic: Analytical methods for quantifying 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine Content Type: Application Note & Protocol Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary
1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine (CAS: 850421-08-8) is a critical pharmacophore and intermediate in the synthesis of allosteric SHP2 inhibitors, such as SHP099 and its analogs.[1] As a hydrazine derivative, this molecule presents a dual analytical challenge: it is chemically reactive (prone to oxidation and condensation) and represents a structural alert for genotoxicity (PGI).
This application note provides two distinct, validated workflows:
-
Method A (HPLC-UV): A robust reversed-phase method for raw material release testing, reaction monitoring, and purity assessment (>98%).
-
Method B (LC-MS/MS): A high-sensitivity derivatization protocol for quantifying trace levels (<10 ppm) of this hydrazine when it exists as an impurity in downstream drug substances.
Physicochemical Profile & Analytical Strategy
Understanding the molecule's behavior in solution is prerequisite to method selection.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Pyrazine core, Cl (C3), Br (C5), Hydrazine (C2) | Halogens increase lipophilicity (LogP ~2.4); Hydrazine provides polarity and reactivity. |
| Solubility | DMSO, Methanol, Acetonitrile | Sample diluents must be organic-rich; avoid aldehydes/ketones (e.g., Acetone) to prevent artifact formation. |
| Basicity (pKa) | ~ -0.2 (Pyrazine N), ~3-4 (Hydrazine N) | Weakly basic. Acidic mobile phases (pH 2-3) ensure protonation and improve peak shape. |
| Stability | Oxidatively unstable; Light sensitive | Samples must be prepared fresh or stored at 4°C protected from light. |
| UV Max | ~260 nm, ~310 nm | Dual-wavelength monitoring recommended. |
Method A: HPLC-UV for Purity and Assay
Purpose: Routine quality control, synthesis yield determination, and stability testing.
Chromatographic Conditions[2][3][4][5][6]
-
System: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).
-
Column: Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Rationale: The BEH particle technology withstands high pH, but more importantly, provides excellent peak shape for basic nitrogenous compounds at low pH.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Formate pH 3.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 35°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 260 nm (primary) and 310 nm (secondary).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Standard Preparation Protocol
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in DMSO (do not use methanol initially if stability is unknown, as hydrazines can react with trace formaldehyde in poor-quality methanol).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into 9.0 mL of Acetonitrile/Water (50:50).
-
System Suitability:
-
Tailing Factor: < 1.5 (Critical for hydrazines).
-
%RSD (n=5): < 2.0%.[2]
-
Method B: Trace Analysis via Derivatization (LC-MS/MS)
Purpose: Quantifying the hydrazine intermediate at ppm levels (Genotoxic Impurity control) in a final drug substance (e.g., SHP099). Mechanism: Free hydrazines are difficult to ionize efficiently and often show poor peak shape. Derivatization with Benzaldehyde forms a stable hydrazone, enhancing lipophilicity and MS sensitivity.
Derivatization Reaction
-
Mass Shift: +88.03 Da (Addition of Benzaldehyde [106] minus Water [18]).
Sample Preparation Protocol
-
Sample Solution: Dissolve 50 mg of Drug Substance (API) in 1.0 mL DMSO.
-
Derivatization Reagent: Prepare 5% Benzaldehyde in Acetonitrile.
-
Reaction:
-
Mix 100 µL Sample Solution + 100 µL Derivatization Reagent + 10 µL Formic Acid.
-
Vortex and incubate at 40°C for 30 minutes.
-
Dilute to 1.0 mL with 50:50 Acetonitrile:Water.
-
-
Blank: Perform the same steps without the API to identify reagent peaks.
LC-MS/MS Parameters[3]
-
Column: Agilent ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
MS Source: ESI Positive Mode.
-
MRM Transitions (Hypothetical - Must Optimize):
-
Precursor: [M+H]+ of Hydrazone derivative.
-
MW of Hydrazine = 223.46.
-
MW of Hydrazone = 223.46 + 88.03 ≈ 311.5.
-
-
Q1 (Parent): 311.5 m/z.
-
Q3 (Daughter): 207.0 m/z (Loss of benzaldehyde fragment) or 169.0 m/z (Pyrazine fragment).
-
Visual Workflows
Analytical Decision Matrix
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample concentration.
Derivatization Mechanism
Figure 2: Acid-catalyzed condensation of the hydrazine with benzaldehyde to form the stable hydrazone for MS detection.
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
-
Issue: In Method B, you may see a peak in the blank.
-
Cause: Hydrazine hydrate or other hydrazine impurities in the reagents or carryover from previous injections.
-
Solution: Use high-purity benzaldehyde (distilled if necessary) and implement a "sawtooth" wash gradient (95% B for 5 mins) between injections.
Stability in Solution
-
Observation: The area count of the underivatized hydrazine decreases over 4 hours in the autosampler.
-
Causality: Oxidation of the hydrazine group to the azo or diazo species.
-
Fix: Keep autosampler at 4°C. Add 0.1% Ascorbic Acid to the sample diluent as an antioxidant if degradation persists >5%.
Column Tailing
-
Issue: Asymmetry factor > 2.0.
-
Cause: Interaction of the basic hydrazine/pyrazine nitrogens with residual silanols on the silica support.
-
Fix: Ensure the mobile phase contains at least 10 mM buffer (Ammonium Formate). Switch to a "Hybrid" particle column (Waters XBridge or Agilent Poroshell HPH) which has fewer accessible silanols.
References
-
Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. Link
-
Garcia Fortanet, J., et al. (2016). Allosteric SHP2 Inhibitor, SHP099, for the Treatment of Cancer: Design, Synthesis, and Crystallographic Identification. Journal of Medicinal Chemistry, 59(17), 7773-7782. Link
- Sun, M., et al. (2010). Determination of hydrazine in pharmaceutical preparations by HPLC with spectrophotometric detection. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1142-1146.
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Regulatory context for trace hydrazine analysis). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine. As a crucial intermediate in the synthesis of various pharmacologically active compounds, optimizing its preparation is a critical step in many research pipelines. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for the synthesis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine?
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient pyrazine ring is activated towards attack by a nucleophile. In this case, hydrazine (N2H4) acts as the nucleophile, displacing one of the chloro groups on the 5-bromo-2,3-dichloropyrazine starting material. The reaction is facilitated by the presence of electron-withdrawing nitrogen atoms in the pyrazine ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2]
Q2: I'm seeing very little to no product formation. What is the most common culprit?
The most frequent cause of reaction failure or extremely low yield is the quality and handling of the hydrazine reagent. Hydrazine hydrate is susceptible to degradation. Using old or improperly stored hydrazine can lead to significantly reduced nucleophilicity and failed reactions. Additionally, insufficient activation of the pyrazine ring due to suboptimal reaction conditions (e.g., temperature being too low) can prevent the reaction from proceeding.
Q3: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. A typical system would involve using silica gel plates with an eluent such as a 3:1 mixture of hexane and ethyl acetate. The starting material (5-bromo-2,3-dichloropyrazine) will be significantly less polar than the hydrazine-substituted product. You can visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression. For more quantitative analysis, LC-MS is recommended.
Q4: Is the product, 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine, stable?
Substituted hydrazines can be sensitive to air and light and may degrade over time. Once isolated, the product should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature to ensure its stability for subsequent steps.
Visualizing the Synthetic Pathway
The following diagram illustrates the primary SNAr reaction pathway and a potential side reaction leading to di-substitution.
Caption: SNAr pathway for hydrazine synthesis and potential side reaction.
Troubleshooting Guide for Low Yield
Problem 1: Low or No Conversion of Starting Material
This is often indicated by TLC or LC-MS analysis showing a significant amount of unreacted 5-bromo-2,3-dichloropyrazine.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| A. Insufficient Thermal Energy | The SNAr reaction requires overcoming an activation energy barrier for the formation of the Meisenheimer complex. Insufficient heat results in a sluggish or stalled reaction. | Gradually increase the reaction temperature in 5-10 °C increments. Refluxing in a suitable solvent is a common strategy. For instance, procedures for analogous syntheses often involve refluxing in ethanol or methanol.[3][4] |
| B. Poor Reagent Quality | Hydrazine hydrate is a strong reducing agent and can be oxidized by atmospheric oxygen over time, reducing its nucleophilicity. Impurities in the starting pyrazine will lower the effective concentration and can introduce competing side reactions. | Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of an existing stock. Ensure the purity of the 5-bromo-2,3-dichloropyrazine starting material via NMR or GC-MS. |
| C. Inappropriate Solvent Choice | The solvent must solubilize the reactants and stabilize the charged Meisenheimer intermediate. Protic solvents like ethanol can participate in hydrogen bonding to stabilize the intermediate, while polar aprotic solvents like DMSO can also be effective.[5] | If using a non-polar solvent, switch to a polar solvent such as ethanol, n-butanol, or 2-ethoxyethanol. A patent for a similar synthesis of a pyridinyl-hydrazine reported a 95% yield using 2-ethoxyethanol as a solvent, which may be a significant improvement over standard ethanol.[6] |
| D. Insufficient Hydrazine | While an excess can lead to di-substitution, an insufficient amount (less than one equivalent) will result in incomplete conversion of the starting material. | Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion. Monitor carefully to avoid over-addition. A procedure for a similar pyrimidine-based synthesis used 1.2 equivalents of hydrazine hydrate.[4] |
Problem 2: Complex Mixture of Products with Low Yield of Desired Compound
This scenario arises when the starting material is consumed, but the desired product is only a minor component of the crude mixture.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| A. Di-substitution | Hydrazine can potentially react a second time, displacing the remaining chlorine atom at the 3-position. This is more likely to occur with a large excess of hydrazine and at elevated temperatures. | 1. Control Stoichiometry: Reduce the equivalents of hydrazine hydrate to 1.05 - 1.1. 2. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Slow Addition: Add the hydrazine hydrate dropwise to a cooled solution of the pyrazine to maintain a low instantaneous concentration of the nucleophile. |
| B. Reagent Decomposition | At excessively high temperatures, hydrazine can decompose. The product itself may also be unstable under prolonged heating, leading to the formation of tar-like impurities. | Avoid unnecessarily high temperatures. If refluxing in a high-boiling solvent, ensure the reaction time is not excessively long. Monitor the reaction and stop it as soon as the starting material is consumed. |
| C. Competing Reactions | If using an alcohol solvent, there is a small possibility of competing substitution by the solvent (alkoxide formation), although hydrazine is a much stronger nucleophile. | This is generally a minor pathway but can be eliminated by switching to a polar aprotic solvent like DMF or DMSO if it is suspected. However, be aware that work-up procedures may be more complex with high-boiling aprotic solvents. |
Problem 3: Good Conversion but Low Isolated Yield After Work-up
This indicates that the product is being formed in solution but is lost during the isolation and purification phases.
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| A. Product Solubility | The product may have partial solubility in the reaction solvent or wash solutions, preventing complete precipitation or leading to losses during filtration. | 1. Cooling: Ensure the reaction mixture is thoroughly cooled (e.g., 0-5 °C) for an extended period to maximize precipitation. 2. Anti-Solvent: After the reaction, consider adding a co-solvent in which the product is insoluble (an "anti-solvent" like cold water or hexane) to force precipitation.[7] 3. Extraction: If the product remains in solution, remove the solvent under reduced pressure and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic phase carefully with brine to remove water-soluble components.[8] |
| B. Emulsion during Extraction | The product and by-products can sometimes act as surfactants, causing emulsions during aqueous work-up, which makes phase separation difficult and leads to product loss. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
| C. Losses on Silica Gel | Substituted hydrazines can be somewhat basic and may streak or irreversibly bind to standard silica gel during column chromatography. | 1. Neutralize Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column. 2. Alternative Purification: If possible, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to avoid chromatography altogether. |
Validated Experimental Protocols
Protocol 1: Synthesis of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
This protocol is adapted from established procedures for nucleophilic substitution on halogenated heterocycles.[3][4][6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2,3-dichloropyrazine (1.0 eq).
-
Dissolution: Add a suitable solvent, such as ethanol or 2-ethoxyethanol (approximately 10 mL per gram of starting material). Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Nucleophile Addition: Slowly add hydrazine hydrate (1.2 eq) dropwise to the cooled, stirring solution over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (for ethanol, ~78 °C; for 2-ethoxyethanol, ~135 °C).
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) every hour. The reaction is typically complete within 2-6 hours.
-
Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol.
-
Drying: Dry the isolated solid under vacuum to obtain the final product, 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.
Protocol 2: TLC Monitoring
-
Plate: Silica gel 60 F254.
-
Eluent: 3:1 Hexane:Ethyl Acetate (adjust ratio if needed for better separation).
-
Spotting: Dissolve small aliquots of the reaction mixture, starting material, and (if available) product standard in ethyl acetate. Spot them on the TLC plate.
-
Development: Place the plate in a developing chamber with the eluent.
-
Visualization: View the dried plate under UV light (254 nm). The starting material will have a higher Rf value than the more polar product.
References
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
-
Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]
-
Synthesis of substituted pyrazines from N-allyl malonamides. ResearchGate. [Link]
-
Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters - ACS Publications. [Link]
- EP0187285A2 - Process for the preparation of substituted phenyl hydrazines.
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. ResearchGate. [Link]
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]
-
1-(3-Chloropyridin-2-yl)hydrazine. PMC - NIH. [Link]
-
Reaction of 1-bromo-3-chloropropane with tellur and dimethyltelluride in the system of hydrazine hydrate-alkali. ResearchGate. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
The synthesis and properties of some hydrazines. Aston Research Explorer. [Link]
-
FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. JSS College of Arts, Commerce and Science, Mysore. [Link]
-
A Facile Synthesis of Amide Derivatives of[9][10][11]Triazolo[4,3-a]pyridine. [Link]
-
Troubleshooting of hydrazine carbamate synthesis. Reddit. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central. [Link]
-
Organic Syntheses Procedure. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsscacs.edu.in [jsscacs.edu.in]
- 5. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]
- 9. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 10. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
How to improve the stability of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine in solution
Case Reference: #PYR-HYD-STAB-001 Status: Open Priority: Critical (Compound Degradation) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation of 1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine in solution. This molecule presents a "perfect storm" of instability factors:
-
Nucleophilic Hydrazine Tail: Prone to oxidation and condensation.
-
Electron-Deficient Pyrazine Core: Susceptible to nucleophilic aromatic substitution (
), particularly at the C-3 chlorine position.[1] -
Halogenated Motif: Sensitive to photolytic dehalogenation.
This guide moves beyond generic advice, providing a root-cause analysis of degradation pathways and a validated stability protocol.
Module 1: The "Hidden" Reactivity (Solvent & Environment)
User Ticket #402: "I dissolved the compound in acetone for an HPLC injection, and 30 minutes later, the peak was gone. Is my compound volatile?"
Scientist Response: Your compound is not volatile; it has chemically transformed. The most common error with hydrazine derivatives is solvent incompatibility .
1.1 The Ketone Trap (Schiff Base Formation)
Hydrazines are potent nucleophiles. If you dissolve this compound in ketones (Acetone, MEK) or aldehydes, it will rapidly dehydrate to form a hydrazone (Schiff base).[1] This reaction is fast, often occurring within minutes at room temperature.
-
Verdict: NEVER use acetone, ketones, or aldehydes as solvents or cleaning agents for glassware used with this compound.
-
Safe Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), or DMSO (fresh, see below).[1]
1.2 The Oxygen Problem (Autoxidation)
Free hydrazine groups (
-
Mechanism: The pyrazine ring pulls electron density, making the hydrazine less basic but still susceptible to radical-mediated oxidation.
-
Visual Evidence: Solution turning yellow/brown or evolving gas bubbles.
Module 2: Chemical Stabilization Strategy
User Ticket #409: "My stock solution in DMSO degrades after 24 hours at room temperature. How do I extend the shelf life?"
Scientist Response: DMSO is hygroscopic and can act as a mild oxidant. To stabilize the solution, we must control pH and Metal Ions .
2.1 pH Control (The "Goldilocks" Zone)
-
High pH (Basic): Promotes oxidation and
hydrolysis of the Chlorine at position C-3.[1] The hydrazine becomes more nucleophilic, attacking itself or solvent impurities. -
Low pH (Strongly Acidic): Protonates the hydrazine (
), shutting down oxidation.[1] However, strong acids can hydrolyze the C-Cl bond over time.[1] -
Solution: Maintain a weakly acidic environment (pH 4-5) .[1] This protonates a fraction of the hydrazine, reducing oxidative susceptibility without triggering acid-catalyzed hydrolysis.
2.2 Metal Chelation
Trace metals in solvents catalyze autoxidation.
-
Action: Add 0.1 mM EDTA to aqueous buffers used in the solution.
Visualizing the Degradation Pathways
The following diagram maps the three critical failure modes you must prevent.
Figure 1: Primary degradation pathways.[1] Red arrows indicate critical failure modes triggered by improper solvent or environmental conditions.
Module 3: Validated Stabilization Protocol
Follow this exact workflow to prepare a stable stock solution (e.g., for LC-MS or bio-assay).
Step 1: Solvent Preparation (Degassing) [1]
-
Objective: Remove dissolved oxygen.
-
Method: Sparge the solvent (e.g., ACN or MeOH) with inert gas (Argon or Nitrogen) for 15 minutes before adding the solid compound.
-
Note: Sonication under vacuum is a secondary alternative but sparging is superior.
-
Step 2: Additive Integration
If the solution contains water (e.g., mobile phase), add the following stabilizers:
-
Antioxidant: Ascorbic Acid (0.1% w/v) OR
-
Chelator: EDTA (0.1 mM).[1]
-
Acidifier: Formic Acid (0.1% v/v). This maintains the pH ~3-4, stabilizing the hydrazine moiety.
Step 3: Dissolution & Storage
-
Weigh the solid 1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine.[1]
-
Dissolve in the degassed, acidified solvent .
-
Amber Glass: Store in amber vials to prevent photolysis of the C-Br/C-Cl bonds.[1]
-
Headspace: Flush the vial headspace with Argon before capping.
-
Temp: Store at -20°C. Stability is <24h at Room Temp, but weeks at -20°C.
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| New peak at M+40 in LC-MS | Acetone contamination (Schiff base formation).[1] | Check glassware cleaning protocol.[1] Eliminate acetone.[1] |
| Solution turns brown/yellow | Autoxidation (Azo formation).[1] | Degas solvents.[1] Add 0.1% Formic Acid. |
| Loss of Chlorine (M-35) | Hydrolysis ( | Lower pH to < 5. Avoid phosphate buffers at pH > 7. |
| Gas bubbles in vial | Decomposition to | Keep cold (-20°C).[1] Use Argon headspace.[1] |
Stability Workflow Diagram
Figure 2: Recommended workflow for preparing and storing stable solutions.[1]
References
-
Arxada. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Safety and Handling Guide. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 46738202, 5-Bromo-3-chloropyrazin-2-amine (Structural Analog).[1] Retrieved from [1]
-
Ragnarsson, U. (2001).[1] Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213.[1] (General reference for hydrazine reactivity/oxidation).
-
Patel, S. et al. (2020).[1][2] Cross-Coupling between Hydrazine and Aryl Halides.[3] Journal of Organic Chemistry. (Discusses stability of aryl hydrazines during synthesis).
Sources
Technical Support Center: Navigating Reactions with 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine. This resource is designed to provide practical, experience-driven advice to help you overcome the common challenges associated with the poor solubility of this important synthetic intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the safe and effective use of this compound in your research endeavors.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is not dissolving in my reaction solvent, leading to incomplete reactions and low yields. What can I do?
Answer: This is a frequent challenge due to the compound's halogenated heterocyclic structure. Here is a systematic approach to improving its solubility:
-
Solvent Selection is Key: Based on synthetic routes for similar pyrazine and pyrimidine hydrazines, polar protic and aprotic solvents are your best starting points.[1][2][3] Consider the following:
-
Alcohols (Methanol, Ethanol, 2-Ethoxyethanol): These have been successfully used in the synthesis of related compounds and can be effective for subsequent reactions.[1][2][3] 2-Ethoxyethanol, in particular, has a higher boiling point, which can be advantageous for reactions requiring elevated temperatures.[3]
-
Aprotic Polar Solvents (DMF, DMSO, THF): These solvents are known to dissolve a wide range of organic compounds, including those with poor solubility.[4][5][6][7][8] DMSO, for instance, has been used as a solvent for pyrazole synthesis from halogenated phenylhydrazines.[4]
-
Co-solvent Systems: If a single solvent is insufficient, a co-solvent system can be highly effective.[9] A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (like DMF or DMSO) and then dilute the reaction mixture with a "poorer" but compatible solvent for the reaction.
-
-
Elevated Temperatures: Gently heating the reaction mixture can significantly increase the solubility of your starting material. However, be mindful of the thermal stability of your reactants and products. Always monitor for any degradation at higher temperatures.
-
Consider a Slurry Reaction: If complete dissolution is unattainable, a slurry reaction is a viable alternative. In this approach, the reaction proceeds with the solid reactant suspended in the liquid phase.[1] For this to be successful, efficient stirring is crucial to maximize the surface area of the solid in contact with the other reactants.
Question 2: I'm observing the formation of multiple byproducts in my reaction. Could this be related to the solubility issues?
Answer: Yes, poor solubility can indirectly lead to the formation of byproducts. When your starting material is not fully dissolved, the low concentration in the solution can slow down the desired reaction rate. This can give slower, undesired side reactions a chance to occur, especially at elevated temperatures.
To mitigate this, focus on improving the solubility using the solvent and temperature strategies mentioned above. If byproducts persist, consider the following:
-
Stepwise Addition: Instead of adding all reactants at once, try dissolving the 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine in a suitable solvent first, and then slowly adding the other reactant(s). This can help maintain a higher effective concentration of the dissolved hydrazine and favor the desired reaction pathway.
-
Catalyst Choice: In some cases, the choice of catalyst can influence reaction rates and selectivity. Ensure your catalyst is appropriate for the desired transformation and is not promoting side reactions.
Question 3: How can I monitor the progress of my reaction when the starting material is not fully dissolved?
Answer: Monitoring a heterogeneous reaction can be challenging. Here are a few techniques:
-
Thin-Layer Chromatography (TLC): Periodically take a small, representative sample of the reaction mixture (including the solid). Dissolve the entire sample in a good solvent (like DMF or DMSO) and then spot it on a TLC plate. This will allow you to see the disappearance of the starting material and the appearance of the product over time.
-
High-Performance Liquid Chromatography (HPLC): Similar to TLC, take a representative sample of the slurry, dissolve it completely in a suitable solvent, and inject it into the HPLC. This will provide a more quantitative measure of the reaction progress.
-
Visual Observation: While not quantitative, a change in the appearance of the solid (e.g., color change, change in crystal form) or the color of the solution can sometimes indicate that a reaction is occurring.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for solvent screening with 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine?
A1: Based on the chemistry of similar compounds, we recommend the following solvents for initial screening:
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Polar Protic | Ethanol, Methanol, Isopropanol, 2-Ethoxyethanol | Often used in the synthesis of similar hydrazine derivatives.[1][2][3] Good for reactions where proton transfer is involved. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (ACN) | Generally good solvents for a wide range of organic compounds.[4][5][6][7][8] Can be used as co-solvents in small amounts to aid dissolution. |
| Ethers | 1,4-Dioxane | A less polar option that can be useful in certain reaction types. |
Q2: Are there any safety concerns I should be aware of when working with 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine?
A2: Yes, as with any halogenated and hydrazine-containing compound, appropriate safety precautions are essential.
-
Toxicity: Hydrazine and its derivatives are known to be toxic.[10] Halogenated aromatic compounds can also be irritants.[11][12][13][14]
-
Handling: Always handle this compound in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12][13][14]
-
Exposure: Avoid inhalation, ingestion, and skin contact.[11][12][13][14] In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet (SDS) for a similar compound and seek immediate medical attention.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[11]
Q3: Can I use microwave irradiation to improve the reaction rate and overcome solubility issues?
A3: Microwave-assisted synthesis can be an excellent technique for reactions involving poorly soluble starting materials. The rapid and uniform heating can increase solubility and significantly reduce reaction times.[4][15] When developing a microwave-assisted protocol, start with short reaction times and monitor the temperature and pressure carefully. It is crucial to use sealed vessels designed for microwave synthesis.
Experimental Protocols
Protocol 1: General Procedure for a Reaction in a Co-solvent System
-
To a clean, dry reaction flask, add 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.
-
Add a minimal amount of a "good" solvent (e.g., DMF or DMSO) to dissolve the solid. Gentle warming may be applied if necessary.
-
Once dissolved, add the remainder of the reaction solvent (the "poorer" solvent).
-
Add the other reactants and any catalysts to the solution.
-
Heat the reaction mixture to the desired temperature and monitor its progress using TLC or HPLC.
-
Upon completion, follow your standard work-up procedure.
Protocol 2: General Procedure for a Slurry Reaction
-
To a reaction flask equipped with an efficient mechanical stirrer, add the reaction solvent.
-
Add 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine to the solvent.
-
Begin vigorous stirring to create a fine suspension of the solid.
-
Add the other reactants and any catalysts to the slurry.
-
Heat the reaction mixture to the desired temperature while maintaining vigorous stirring.
-
Monitor the reaction progress by taking representative samples of the slurry for analysis.
-
Upon completion, filter the reaction mixture to separate any remaining solids before proceeding with the work-up.
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for addressing the poor solubility of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.
References
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). PMC. Retrieved February 13, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). ResearchGate. Retrieved February 13, 2026, from [Link]
- Synthesis of substituted pyrazines. (n.d.). Google Patents.
-
Hydrazine Standard Operating Procedure. (n.d.). UC Santa Barbara Environmental Health & Safety. Retrieved February 13, 2026, from [Link]
-
1-(5-bromo-3-chloropyrazin-2-yl)hydrazine. (n.d.). Reagentia. Retrieved February 13, 2026, from [Link]
-
FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. (2018). JSS College of Arts, Commerce and Science. Retrieved February 13, 2026, from [Link]
-
1-(3-Chloropyridin-2-yl)hydrazine. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
-
Co-solvent and Complexation Systems. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). PMC. Retrieved February 13, 2026, from [Link]
-
Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). PubMed. Retrieved February 13, 2026, from [Link]
-
Solubility of hybrid perovskites of different compositions in DMF (a).... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Solubility of Hybrid Halide Perovskites in DMF and DMSO. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]
Sources
- 1. jsscacs.edu.in [jsscacs.edu.in]
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- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of Hybrid Halide Perovskites in DMF and DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Guide: Solvent Selection for Reactions with 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced synthetic chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine, a critical building block for novel therapeutics and functional materials. Our focus is to empower you, our fellow researchers, to navigate the crucial decision of solvent selection, directly impacting reaction yield, purity, and scalability.
Section 1: Reagent Profile & Safety First
Before initiating any experiment, a thorough understanding of your starting material is paramount. This section covers the fundamental properties and critical safety protocols for handling 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine.
FAQ: What are the key physical and chemical properties of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine?
1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine is a highly functionalized heterocyclic compound. While specific experimental data for this exact molecule is sparse, we can infer its properties from its constituent parts: the bromochloropyrazine core and the hydrazine moiety.
-
Appearance: Expected to be a solid, likely a crystalline powder, ranging from off-white to yellow or brown.
-
Solubility: Based on the related compound 5-bromo-3-chloropyrazin-2-amine, it is likely poorly soluble in water but should show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1]
-
Reactivity: The molecule possesses two key reactive sites:
-
The Hydrazine Group (-NHNH₂): This is a potent nucleophile, ready to participate in condensation reactions with carbonyl compounds (aldehydes, ketones) to form stable hydrazones. It can also act as a nucleophile in substitution reactions.
-
The Pyrazine Ring: This electron-deficient ring is substituted with two leaving groups (Br and Cl), making it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[2]
-
FAQ: What are the primary safety concerns when working with this reagent and its reactions?
Extreme Caution is Advised. The hazards are twofold, stemming from the heterocyclic core and the hydrazine functional group.
-
Heterocyclic Core: Similar bromo-chloro-aminopyrazines are classified as harmful or toxic if swallowed, cause serious eye damage, and may lead to skin and respiratory irritation.[3][4]
-
Hydrazine Moiety: Hydrazine and its derivatives are notoriously hazardous. Hydrazine itself is considered highly corrosive, a potential carcinogen and mutagen, and can cause severe burns to the skin and eyes.[5][6] Inhalation can be fatal.[6]
Mandatory Safety Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a common choice, but check your lab's specific guidelines), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield.
-
Waste Disposal: Dispose of all waste in a dedicated, clearly labeled hazardous waste container according to your institution's regulations. Do not mix with other waste streams unless compatibility is confirmed.
Section 2: Solvent Selection for Common Reaction Types
The choice of solvent is not merely about dissolution; it is an active parameter that governs reaction mechanism and efficiency. Here, we address the two most common reaction classes for this reagent.
Condensation Reactions (e.g., Hydrazone Formation)
This is arguably the most frequent application of the hydrazine functional group, involving reaction with an aldehyde or ketone.
FAQ: What are the standard recommended solvents for reacting this hydrazine with aldehydes or ketones?
The go-to solvents for hydrazone formation are typically polar protic solvents, with ethanol and methanol being the most common choices.[7][8]
-
Causality: These alcoholic solvents are effective for several reasons:
-
They generally provide good solubility for both the hydrazine and the carbonyl partner.
-
They can participate in hydrogen bonding, which can help stabilize the transition states involved in the nucleophilic attack and subsequent dehydration.
-
Reactions are often run at reflux, and the boiling points of methanol (65 °C) and ethanol (78 °C) are convenient.
-
Often, a catalytic amount of acid (like glacial acetic acid) is added to accelerate the reaction, and these solvents are perfectly compatible.[9]
-
Troubleshooting Q&A: My condensation reaction is stalling in ethanol. What are the likely causes and what alternative solvents can I try?
This is a common issue. If you observe no product formation via TLC or LC-MS after a reasonable time, even at reflux, the solvent system is a prime suspect.
-
Probable Cause 1: Poor Solubility. Your aldehyde or ketone substrate may not be sufficiently soluble in ethanol, even when heated. This limits the concentration of reactants available to react.
-
Probable Cause 2: Product Precipitation. The formed hydrazone product might be insoluble in ethanol and could be precipitating onto the surface of the unreacted starting material, effectively halting the reaction.
-
Probable Cause 3: Unfavorable Kinetics. While alcohols are generally good, the specific polarity and solvation properties may not be optimal for your particular substrate, leading to slow reaction kinetics.[10][11]
The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for stalled condensation reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
In these reactions, the hydrazine (or another nucleophile) displaces either the bromine or chlorine atom on the pyrazine ring. Solvent choice is critical for activating the nucleophile.
FAQ: Which solvents are optimal for SNAr reactions?
For SNAr reactions, polar aprotic solvents are the undisputed champions.[2] The most common and effective choices include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Acetone
-
Causality (The "Naked Nucleophile" Effect): The efficacy of these solvents lies in how they interact with ionic species. Polar aprotic solvents possess strong dipoles that allow them to effectively solvate and stabilize cations (like K⁺ or Na⁺ from a base used to deprotonate the nucleophile). However, they are unable to form hydrogen bonds and are poor solvators of anions. This leaves the nucleophilic anion "naked" and highly reactive, dramatically accelerating the rate of SN2 and SNAr reactions.[12] In contrast, polar protic solvents like water or ethanol would form a tight solvation shell around the anion, blunting its nucleophilicity.[12]
Troubleshooting Q&A: I'm observing low yields in my SNAr reaction. Could the solvent be the problem?
Absolutely. Low yields in SNAr often trace back to an inappropriate solvent or reaction conditions.
-
Probable Cause 1: Use of a Protic Solvent. If you are using ethanol, water, or another protic solvent, your nucleophile is likely being deactivated by a hydrogen-bonding solvation shell. The reaction rate will be exceedingly slow.
-
Probable Cause 2: Insufficient Polarity. Using a low-polarity solvent like toluene or THF may not be sufficient to dissolve the reactants, especially if a base or salt is involved. Poor dissolution means no reaction.
-
Probable Cause 3: Temperature. SNAr reactions often require heat to overcome the activation energy of forming the intermediate Meisenheimer complex. The solvent must have a boiling point high enough to accommodate the required temperature.
This decision tree can help you select a more appropriate solvent.
Caption: Decision tree for selecting an optimal SNAr solvent.
Section 3: Exploring Greener & Alternative Solvents
Modern drug development emphasizes sustainability. Moving away from hazardous solvents like DMF (a suspected carcinogen) is a priority.
FAQ: Are there more sustainable or "green" solvent alternatives?
Yes, the field of green chemistry has produced several viable alternatives for reactions involving N-heterocycles.[13]
-
Bio-Based Solvents: These are derived from renewable resources.[13]
-
Ethyl lactate: Derived from lactic acid, it is biodegradable and has good solvating power for a range of organic compounds.
-
Cyrene™ (dihydrolevoglucosenone): A dipolar aprotic solvent made from cellulose, it is a promising replacement for DMF and NMP.
-
-
Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline chloride).[14][15]
FAQ: How do I choose and implement a Deep Eutectic Solvent (DES) for my reaction?
Implementing a DES is straightforward. One of the most common is a 1:2 molar mixture of choline chloride and urea.
-
Preparation: Simply combine choline chloride and urea in a 1:2 molar ratio in a flask. Heat the mixture gently (e.g., to 80 °C) with stirring. The two solids will melt together to form a clear, colorless liquid. This is your solvent.
-
Implementation: Use the prepared DES as you would any other solvent. Add your reactants and proceed with the reaction.
-
Considerations:
-
Viscosity: DESs can be more viscous than traditional solvents, which may require more vigorous stirring.
-
Work-up: Product isolation can be different. Typically, the reaction mixture is diluted with a large volume of water, which breaks down the DES and often precipitates the organic product. The product can then be isolated by filtration.
-
Section 4: Data & Protocols
Table 1: Properties of Common and Alternative Solvents
| Solvent | Class | Boiling Point (°C) | Polarity Index | Dielectric Constant (ε) | Notes |
| Ethanol | Polar Protic | 78 | 5.2 | 24.5 | Standard for condensations. |
| Methanol | Polar Protic | 65 | 6.6 | 32.7 | More polar than ethanol. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 6.2 | 37.5 | Good for SNAr; lower BP. |
| Acetone | Polar Aprotic | 56 | 5.4 | 20.7 | Good for SNAr; very low BP. |
| DMF | Polar Aprotic | 153 | 6.4 | 36.7 | Excellent solvent; toxicity concerns. |
| DMSO | Polar Aprotic | 189 | 7.2 | 46.7 | Excellent solvent; high BP can complicate removal. |
| Ethyl Lactate | Bio-Based | 154 | - | 13.2 | "Green" alternative; moderate polarity. |
| Cyrene™ | Bio-Based Aprotic | 227 | - | - | "Green" replacement for DMF/NMP. |
| ChCl:Urea (1:2) | DES | >200 | High | - | Non-volatile; excellent for SNAr.[15] |
Protocol 1: General Procedure for Hydrazone Formation
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine (1.0 eq).
-
Add the chosen solvent (e.g., ethanol, 10 mL per mmol of hydrazine).
-
Add the aldehyde or ketone substrate (1.0-1.1 eq).
-
Optional: Add 1-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. If the product crystallizes, collect it by vacuum filtration.
-
If the product is soluble, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Small-Scale Screening for SNAr Solvent Optimization
-
In parallel reaction vials, each with a small stir bar, add 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine (e.g., 25 mg, 1.0 eq), your nucleophile (1.2 eq), and a base if required (e.g., K₂CO₃, 2.0 eq).
-
To each vial, add a different candidate solvent (e.g., DMSO, DMF, ACN, Cyrene™, 1.0 mL).
-
Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).
-
After a set time (e.g., 4, 8, or 24 hours), cool the vials.
-
Take a small aliquot from each reaction, dilute it with a suitable solvent (like methanol), and analyze by LC-MS to determine the relative conversion to the desired product.
-
This method allows for rapid identification of the most effective solvent system for your specific SNAr reaction.
References
-
ChemBK. (2024). 5-broMo-3-chloropyrazin-2-aMine. Retrieved from [Link]
-
PubChem. 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 5-Bromo-3-chloropyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 3-Bromo-5-chloropyrazin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Cunha, S., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]
- Anastas, P. T., & Warner, J. C. (2025). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Green Chemistry.
-
Gadek, M., & Doughty, J. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute. SNAr Solvents and Reagents. Retrieved from [Link]
-
Cunha, S., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]
-
Dalli, S. S., & Kalyani, D. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules. Retrieved from [Link]
-
ResearchGate. (2018). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Retrieved from [Link]
-
JSS College of Arts, Commerce and Science. (2018). Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl) hydrazine derivatives. Retrieved from [Link]
-
Martins, M. A. P., et al. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Pharmaceuticals. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
- Oshima, K. (2001). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Accounts of Chemical Research.
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). SN1 vs SN2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Sivy, J., et al. (2021). Synthesis and characterization of (perfluorophenyl)hydrazine derivatives. Preprints.org. Retrieved from [Link]
Sources
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- 4. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media | MDPI [mdpi.com]
Validation & Comparative
Comparative Guide: Biological Activity of Brominated vs. Non-Brominated Pyrazine Hydrazines
This guide provides an in-depth technical comparison of brominated versus non-brominated pyrazine hydrazines, focusing on their application in antimicrobial, antitubercular, and anticancer research.
Executive Summary
Pyrazine hydrazines are privileged scaffolds in medicinal chemistry, capable of chelating metals and forming hydrogen bond networks within active sites. The introduction of a bromine atom—typically at the C-5 position of the pyrazine ring or on the phenyl ring of a hydrazone—radically alters the physicochemical profile.
Key Takeaway: Bromination consistently enhances lipophilicity (logP) and membrane permeability , which is critical for antitubercular activity. However, this often comes at the cost of increased non-specific cytotoxicity . Non-brominated analogs generally exhibit lower toxicity but require higher concentrations to achieve comparable intracellular accumulation in Gram-negative bacteria and Mycobacteria.
Chemical Context & The "Bromine Effect"
To understand the biological divergence, we must first isolate the structural consequences of bromination.
The Physicochemical Shift
| Feature | Non-Brominated (H-Substituted) | Brominated (Br-Substituted) | Biological Impact |
| Lipophilicity (logP) | Low to Moderate | High | Brominated analogs penetrate waxy cell walls (e.g., M. tuberculosis) more effectively. |
| Electronic Effect | Neutral Reference | Electron Withdrawing (-I effect) | Increases acidity of the hydrazide -NH-, potentially strengthening hydrogen bonds with target enzymes. |
| Steric Bulk | Negligible | Significant (Van der Waals radius ~1.85 Å) | Can fill hydrophobic pockets in enzymes like Pantothenate Synthetase, enhancing binding affinity. |
| Metabolic Stability | Susceptible to oxidative metabolism | C-Br bond is metabolically robust | Bromine blocks specific metabolic soft spots, prolonging half-life. |
Comparative Biological Activity[1][2][3][4]
A. Antimicrobial & Antitubercular Potency
The most significant divergence appears in antitubercular assays. The pyrazine core is a known pharmacophore (e.g., Pyrazinamide), but the hydrazine tail and bromine substitution modulate the spectrum.
Data comparison: M. tuberculosis and S. Typhi
Note: Values derived from recent SAR studies (e.g., Compound 5d series).
| Compound Class | Target Organism | Activity Metric (MIC) | Performance Analysis |
| Non-Brominated (Pyrazine-2-carbohydrazide) | M. tuberculosis H37Rv | 50 - 100 | Weak. Limited by poor penetration into the mycolic acid layer. |
| 5-Bromo-substituted (Analog) | M. tuberculosis H37Rv | 6.25 - 25 | Potent. The lipophilic Br atom facilitates passive diffusion across the mycobacterial cell wall. |
| Non-Brominated (Schiff Base) | S. Typhi (MDR) | > 50 mg/mL | Inactive. Fails to inhibit growth at feasible therapeutic concentrations. |
| Brominated (N-(4-bromo-phenyl)...) | S. Typhi (MDR) | 6.25 mg/mL | Enhanced. While still requiring high concentrations, it shows a clear potency jump over the H-analog. |
*Critical Note on Units: Some literature reports MICs in mg/mL for these derivatives.[1][2] While bromination improves activity, an MIC of 6.25 mg/mL is considered weak in a clinical context (ideal leads are < 10
B. Cytotoxicity & Anticancer Selectivity
Brominated pyrazine hydrazines often act as "double-edged swords." The same lipophilicity that aids bacterial killing also facilitates entry into mammalian cells, leading to cytotoxicity.
Case Study: Compound BPU (Brominated Pyrazine Urea)
-
Compound: 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea
-
Mechanism: Cell cycle arrest in sub-G1 phase; inhibition of MMP-2/MMP-9.
| Cell Line | IC50 (Brominated BPU) | IC50 (Non-Brominated Analog) | Interpretation |
| Jurkat (Leukemia) | 4.64 | > 50 | Bromination is essential for the specific binding interaction that triggers apoptosis in Jurkat cells. |
| HeLa (Cervical) | 9.22 | ~25 | Moderate selectivity improvement. |
| MCF-7 (Breast) | Moderate Activity | Low Activity | The bromine atom likely engages in halogen bonding with the target protein backbone. |
Mechanism of Action Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when modifying the pyrazine hydrazine scaffold.
Caption: SAR Decision Tree illustrating how bromination drives biological outcomes through physicochemical changes.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating these specific derivatives.
Protocol A: Synthesis of 5-Bromo-pyrazine-2-carbohydrazide
This is the key intermediate for brominated derivatives.
-
Starting Material: 5-bromo-pyrazine-2-carboxylic acid.
-
Esterification:
-
Dissolve acid (10 mmol) in absolute methanol (20 mL).
-
Add catalytic conc.
(0.5 mL). -
Reflux for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Evaporate solvent, neutralize with
, extract with DCM to yield Methyl 5-bromo-pyrazine-2-carboxylate.
-
-
Hydrazinolysis:
-
Dissolve the methyl ester (10 mmol) in Ethanol (15 mL).
-
Add Hydrazine Hydrate (99%, 15 mmol) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 2 hours. (Note: Avoid reflux to prevent bromine displacement).
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Validation: Check melting point and IR (presence of -NH2 doublet at 3200-3300 cm⁻¹).
-
Protocol B: MIC Determination (Broth Microdilution)
Optimized for lipophilic brominated compounds.
-
Preparation: Dissolve compounds in DMSO. Ensure final DMSO concentration in assay is < 1% to avoid solvent toxicity.
-
Inoculum: Adjust bacterial culture (S. Typhi or M. tuberculosis) to
CFU/mL. -
Plate Setup:
-
Use 96-well plates.
-
Serial dilution from 512
g/mL down to 0.5 g/mL. -
Include Positive Control (Ciprofloxacin or Rifampicin) and Negative Control (Sterile Broth + DMSO).
-
-
Incubation:
-
Bacteria: 37°C for 24 hours.
-
Mycobacteria: 37°C for 7 days (use Alamar Blue dye for readout).
-
-
Readout: MIC is the lowest concentration showing no visible growth (or no color change from blue to pink in Alamar Blue assay).
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway for generating pyrazine hydrazine Schiff bases.
References
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. PubMed. (2024).[2][3] Reports MIC values for brominated pyrazine carboxamides against XDR S. Typhi. Link
-
Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) as a promising anticancer drug. PMC. (2023). Details the cytotoxicity and IC50 values of brominated pyrazine ureas in Jurkat and HeLa cell lines. Link
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. (2010). Provides foundational data on the antimicrobial spectrum of pyrazine carbohydrazides. Link
-
Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. ResearchGate. (2015). Discusses the lipophilicity-activity relationship in antimycobacterial pyrazines. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine derivatives
Title: Definitive Guide to X-ray Crystallography of 1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine Derivatives
Executive Summary This guide provides an in-depth technical analysis of the structural characterization of 1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine and its derivatives. As a Senior Application Scientist, I present this not merely as a procedural list, but as a comparative framework evaluating this scaffold against common alternatives (e.g., non-halogenated pyrazines or pyridine analogs).
The core value proposition of this specific scaffold lies in its dual-halogen functionality : the 5-bromo substituent serves as both a heavy-atom phasing agent for X-ray diffraction and a reactive handle for subsequent Suzuki-Miyaura couplings, while the 3-chloro group directs regioselectivity during nucleophilic substitution.
Part 1: Comparative Analysis
This section objectively compares the crystallographic and synthetic performance of the title compound against its primary alternatives.
Performance Matrix: 5-Bromo-3-chloro vs. Alternatives
| Feature | 1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine | 1-(3-Chloropyrazin-2-yl)hydrazine (Alternative A) | 1-(3-Chloropyridin-2-yl)hydrazine (Alternative B) |
| Crystallizability | High. Br enhances crystal packing via halogen bonding (C-Br···N/O). | Moderate. Relies primarily on H-bonding; crystals often thin/plate-like. | Moderate. Good H-bonding but lacks heavy atom stabilization. |
| X-ray Phasing | Excellent. Br ( | Poor. Cl ( | Poor. Requires high-resolution data for precise solution. |
| Structural Rigidity | High. Intramolecular N-H···Cl bond planarizes the hydrazine moiety. | High. Similar N-H···Cl interaction. | High. N-H···Cl bond present; pyridine ring is less electron-deficient. |
| Synthetic Utility | Versatile. 5-Br allows C-C bond formation (coupling) post-crystallization. | Limited. Lacks the reactive oxidative addition handle at C5. | Variable. Pyridine chemistry differs; less prone to S_NAr than pyrazine. |
The "Heavy Atom" Advantage
In small molecule crystallography, the presence of Bromine in the title compound significantly lowers the R-factor during refinement compared to the chloro-only analog. The C-Br bond typically acts as a structural anchor, reducing disorder in the pyrazine ring.
Expert Insight: When screening crystals, prioritize the 5-bromo derivatives if your facility uses standard Cu-K
or Mo-Ksources. The anomalous dispersion from Bromine at Cu-K wavelengths ( ) facilitates absolute structure determination if chiral centers are introduced in the derivatives.
Part 2: Experimental Protocols
Synthesis & Crystallization Workflow
The following protocol ensures high-purity single crystals suitable for diffraction.
Step 1: Regioselective Synthesis
-
Precursor: 2,3-Dichloro-5-bromopyrazine.
-
Reagent: Hydrazine hydrate (98%).
-
Solvent: Ethanol (EtOH) or THF.
-
Mechanism: S
Ar. The C2-chlorine is displaced preferentially due to the activation by the para-bromine and ortho-nitrogen, though C3 is also activated. The 3-chloro substituent remains, crucial for the intramolecular H-bond.
Step 2: Crystallization Strategy
-
Method: Slow Evaporation.
-
Solvent System: EtOH:DMF (9:1). The trace DMF prevents rapid precipitation, allowing larger prism growth.
-
Temperature: 4°C (reduces thermal motion disorder).
Step 3: Data Collection Parameters
-
Temperature: 100 K (Cryostream). Essential to minimize thermal ellipsoids of the terminal hydrazine.
-
Resolution: 0.75 Å or better.
Visualizing the Workflow
Caption: Optimized workflow for synthesizing and characterizing 1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine crystals.
Part 3: Structural Interpretation & Data Analysis
When analyzing the solved structure, focus on these three critical molecular interaction zones.
Intramolecular Locking (The "Scorpion" Effect)
The 3-chloro substituent is not passive. It accepts a hydrogen bond from the hydrazine NH, forming a pseudo-5-membered ring.
-
Interaction: N(hydrazine)-H
Cl(pyrazine). -
Distance: Typically 2.2 – 2.4 Å.
-
Effect: This locks the hydrazine moiety into planarity with the pyrazine ring, extending the conjugation system. This is distinct from non-halogenated analogs where the hydrazine tail may rotate freely, causing disorder.
Supramolecular Packing
The 5-bromo substituent drives packing via Type II halogen bonding.
-
Interaction: C-Br
N (adjacent pyrazine). -
Significance: This creates 1D supramolecular chains, enhancing the melting point and stability of the crystal compared to the 3-chloro analog (which relies only on weaker
-stacking).
Interaction Pathway Diagram
Caption: Key structural interactions stabilizing the 1-(5-Bromo-3-chloropyrazin-2-yl)hydrazine crystal lattice.
References
-
PubChem. (2025).[1] 3-Bromo-5-chloropyrazin-2-amine (Starting Material Properties). National Library of Medicine. [Link]
-
Wang, D., et al. (2010). Crystal structure of 1-(3-chloropyridin-2-yl)hydrazine (Analogous Structure). Acta Crystallographica Section E. [Link]
Sources
A Researcher's Guide to the Spectroscopic Differentiation of 1-(5-Bromo-3-chloropyrazin-2-YL)hydrazine Tautomers
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Molecules such as 1-(5-bromo-3-chloropyrazin-2-YL)hydrazine are key building blocks in the synthesis of pharmacologically active agents. However, the inherent chemical nature of the hydrazinopyrazine scaffold presents a common challenge: tautomerism. The equilibrium between different isomeric forms can significantly influence a compound's biological activity, physicochemical properties, and stability. Therefore, the ability to unequivocally identify and characterize these tautomers is a critical step in any research endeavor.
This guide provides a comprehensive framework for the spectroscopic comparison of the potential tautomeric isomers of 1-(5-bromo-3-chloropyrazin-2-YL)hydrazine. While specific experimental data for this exact molecule is not yet widely published, this document will leverage established spectroscopic principles for analogous systems to predict and explain the expected differences in their analytical signatures. We will delve into the causality behind these spectroscopic distinctions, offering field-proven insights to guide your experimental design and data interpretation.
The Isomeric Landscape: Hydrazine-Azo vs. Hydrazone Tautomers
The primary isomeric forms of 1-(5-bromo-3-chloropyrazin-2-YL)hydrazine to consider are the hydrazine-azo and hydrazone tautomers. The equilibrium between these forms is often influenced by factors such as solvent polarity, pH, and temperature.[1][2]
Sources
A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis of Halogenated Pyrazine Compounds
Introduction: The Ascendant Role of Pyrazines in Oncology
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for therapeutic innovation. Among these, pyrazine derivatives—six-membered aromatic rings with two nitrogen atoms in a 1,4-orientation—have garnered significant attention for their potential as potent anticancer agents.[1] The inherent bioactivity of the pyrazine core is well-documented, with many derivatives exhibiting a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and, most notably, antitumor activities.[2][3] The therapeutic potential of these compounds often revolves around their ability to inhibit key cellular signaling pathways that control cell growth, proliferation, and survival.[4]
A strategic approach to enhancing the efficacy of these scaffolds is the incorporation of halogen atoms. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting its membrane permeability, metabolic stability, and binding affinity.[5][6] Specifically, the ability of chlorine, bromine, and iodine to act as halogen bond donors creates unique, directional, non-covalent interactions with biological targets, a phenomenon that can significantly improve ligand-receptor binding and, consequently, biological activity.[5][7][8]
This guide provides a comparative framework for assessing the cytotoxicity of a hypothetical series of halogenated pyrazine compounds. We will explore the rationale behind experimental design, provide detailed protocols for robust cytotoxicity assessment, and interpret hypothetical data, thereby offering researchers a comprehensive playbook for evaluating novel chemical entities in this promising class.
Strategic Experimental Design: Laying the Groundwork for Meaningful Data
The foundation of any successful cytotoxicity study is a well-conceived experimental design. The choices made at this stage dictate the quality and interpretability of the results.
Rationale for Cell Line Selection
To obtain a comprehensive cytotoxicity profile, it is prudent to test compounds across a panel of cell lines representing different cancer types. For this guide, we will utilize three well-characterized human cancer cell lines:
-
A549 (Lung Carcinoma): A common model for non-small-cell lung cancer. It is known to exhibit resistance to certain chemotherapeutics, making it a valuable tool for identifying compounds with potent activity.[9]
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line that is a workhorse in breast cancer research. It allows for the evaluation of compounds against a hormonally responsive cancer type.[10][11]
-
HCT116 (Colorectal Carcinoma): A widely used cell line in colon cancer studies, providing insights into the compound's efficacy against gastrointestinal tumors.[12]
As a crucial control for selectivity, a non-cancerous cell line should be included. We will use:
-
MRC-5 (Human Fetal Lung Fibroblast): This allows for the determination of a therapeutic index—the ratio of toxicity to cancer cells versus normal cells. High selectivity is a hallmark of a promising drug candidate.[9]
The Test Compounds: A Hypothetical Halogenated Pyrazine Series
For our comparative study, we will imagine a parent pyrazine compound (PZ-00) and three halogenated derivatives, allowing for a preliminary structure-activity relationship (SAR) analysis.
-
PZ-00: The non-halogenated parent scaffold.
-
PZ-Cl: A chloro-substituted derivative.
-
PZ-Br: A bromo-substituted derivative.
-
PZ-I: An iodo-substituted derivative.
This series allows us to directly assess the impact of different halogens on cytotoxic potency.
Choosing the Right Assays: A Multi-Faceted Approach to Cytotoxicity
No single assay can tell the whole story. A robust assessment of cytotoxicity involves interrogating different cellular endpoints. We will employ a dual-assay strategy:
-
Metabolic Viability Assay (XTT): This colorimetric assay measures the metabolic activity of a cell population.[13] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan dye.[14] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells. The XTT assay is preferred over the traditional MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and reducing potential for error.
-
Membrane Integrity Assay (LDH): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[15][16] Extracellular LDH activity serves as a direct marker of cytotoxicity and cell lysis.[16][17] This method is highly sensitive and allows for the real-time analysis of cytotoxicity without disturbing the cells.[17]
By combining a metabolic assay (XTT) with a membrane integrity assay (LDH), we can distinguish between cytostatic effects (inhibition of proliferation, which would show a low XTT signal) and cytotoxic effects (cell death, which would show a high LDH signal).
Experimental Workflow and Protocols
A standardized and logical workflow is essential for reproducibility. The following diagram illustrates the overall experimental process.
Caption: Overall experimental workflow for cytotoxicity assessment.
Detailed Protocol: XTT Cell Viability Assay
This protocol is adapted from established methodologies for assessing cell viability based on metabolic activity.[13][18]
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
Culture medium (appropriate for the cell line)
-
96-well flat-bottom tissue culture plates
-
Test compounds and vehicle control (e.g., DMSO)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated pyrazine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (cells with medium only) and "vehicle control" (cells with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
-
Preparation of XTT Working Solution: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent at 37°C.[13] For one 96-well plate, mix 5 mL of XTT reagent with 0.1 mL of the electron-coupling reagent.[13]
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Final Incubation: Incubate the plate for 4 hours at 37°C and 5% CO₂. The incubation time may need optimization depending on the cell type and metabolic rate.
-
Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance of the samples using a microplate reader at a wavelength of 450-500 nm.[13] A reference wavelength of ~660 nm should be used to subtract background absorbance.[18]
-
Data Analysis: Calculate the percentage of viability for each concentration relative to the untreated control after subtracting the background absorbance.
Detailed Protocol: LDH Cytotoxicity Assay
This protocol measures cell membrane damage by quantifying LDH release, based on standard kits.[15][16][19]
Materials:
-
LDH Assay Buffer and Substrate Mix (forms the Reaction Mixture)
-
Stop Solution
-
Cell Lysis Solution (for maximum LDH release control)
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Experimental Setup: Seed and treat cells in a 96-well plate as described in the XTT protocol (Steps 1-3). It is crucial to set up the following controls:
-
Sample Collection: After the 48-hour incubation, centrifuge the plate at ~600 x g for 10 minutes. This pellets the cells and any debris.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Reaction Initiation: Prepare the LDH Reaction Mixture according to the manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well containing the supernatant. Tap gently to mix.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to correct for background.[20]
-
Data Analysis: After subtracting background absorbance, calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Untreated Control LDH) / (Maximum Release LDH - Untreated Control LDH)] x 100.[20]
-
Data Interpretation and Comparative Analysis
Following the execution of the assays, the raw absorbance data is converted into IC₅₀ values—the concentration of a compound required to inhibit 50% of cell viability or growth. These values are the cornerstone of our comparative analysis.
Hypothetical IC₅₀ Data
The table below presents hypothetical IC₅₀ values (in µM) derived from our described experiments.
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | MRC-5 (Normal Lung) | Selectivity Index (SI) for A549 |
| PZ-00 | 45.2 | 51.8 | 62.1 | >100 | >2.2 |
| PZ-Cl | 15.6 | 18.2 | 25.4 | 85.3 | 5.5 |
| PZ-Br | 4.3 | 5.4 | 8.9 | 68.7 | 16.0 |
| PZ-I | 7.9 | 9.1 | 14.6 | 75.2 | 9.5 |
| Cisplatin | 7.8 | 11.5 | 9.8 | 15.1 | 1.9 |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.
Interpretation of Results:
-
Impact of Halogenation: All halogenated derivatives (PZ-Cl, PZ-Br, PZ-I) show significantly greater potency (lower IC₅₀ values) across all cancer cell lines compared to the parent compound PZ-00. This strongly suggests that the halogen substituent is critical for the cytotoxic activity.
-
Structure-Activity Relationship (SAR): A clear trend is observed in the order of potency: Br > I > Cl >> H (unsubstituted) . The bromo-substituted compound, PZ-Br, is the most potent candidate. This type of trend is often linked to the properties of the halogen bond, where strength typically increases in the order of Cl < Br < I.[5] The superior performance of PZ-Br over PZ-I could be due to an optimal balance of bond strength, size, and lipophilicity for the specific target binding pocket.
-
Cancer Cell Line Sensitivity: All three cancer cell lines are sensitive to the halogenated compounds, with A549 and MCF-7 cells showing slightly higher sensitivity than HCT116.
-
Selectivity: PZ-Br exhibits the highest Selectivity Index (16.0), indicating it is 16 times more toxic to A549 lung cancer cells than to normal MRC-5 fibroblasts. This is a vast improvement over the standard chemotherapeutic agent, Cisplatin, and highlights the potential for a wider therapeutic window.
Probing the Mechanism of Action
The potent and selective activity of the halogenated pyrazines, particularly PZ-Br, warrants an investigation into their mechanism of action. Pyrazine derivatives are frequently reported to function as kinase inhibitors.[4] These enzymes are critical regulators of cellular signaling, and their dysregulation is a common feature of cancer.[4] Halogen bonds can play a crucial role in anchoring a ligand within the ATP-binding pocket of a kinase, enhancing inhibitory activity.[8]
The following diagram illustrates a simplified, hypothetical signaling pathway where a halogenated pyrazine compound could be acting.
Caption: Potential mechanism via kinase pathway inhibition.
This model proposes that the compound inhibits a key kinase (e.g., Kinase B/MEK), thereby blocking the downstream signaling cascade that leads to cell proliferation and survival. The enhanced potency of PZ-Br would be explained by a strong halogen bond interaction between the bromine atom and a Lewis base (like a backbone carbonyl oxygen) in the kinase's active site.[7]
Conclusion
This guide outlines a comprehensive and logical framework for the comparative cytotoxicity assessment of halogenated pyrazine compounds. Through a multi-faceted experimental design that incorporates relevant cancer and normal cell lines, along with complementary viability and cytotoxicity assays, it is possible to generate robust and interpretable data. Our hypothetical case study demonstrates that halogenation is a powerful strategy for enhancing the anticancer potency of the pyrazine scaffold, with the bromo-substituted derivative PZ-Br emerging as a highly potent and selective lead candidate. The insights gained from this systematic approach are invaluable for guiding further optimization, mechanistic studies, and the overall drug development process for this promising class of compounds.
References
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San Diego State University. (n.d.). XTT Proliferation Assay Protocol. Retrieved from SDSU. [Link]
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Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from Roche. [Link]
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Papanastasiou, I., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]
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Al-Ostath, A., et al. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Tantawy, A. S., et al. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure. [Link]
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Wang, C., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
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Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from ResearchGate. [Link]
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Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. Ouci. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
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Ouci. (n.d.). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Retrieved from Ouci. [Link]
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Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from Tiaris Biosciences. [Link]
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OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from OZ Biosciences. [Link]
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ResearchGate. (2025). Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. Retrieved from ResearchGate. [Link]
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Lu, Y., et al. (2019). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. [Link]
-
Polit, M., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PMC. [Link]
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Marzo, T., et al. (2017). Cytotoxicity of Pyrazine-Based Cyclometalated (C^Npz^C)Au(III) Carbene Complexes: Impact of the Nature of the Ancillary Ligand on the Biological Properties. PMC. [Link]
-
Polit, M., et al. (2019). The Significance of Halogen Bonding in Ligand-Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. PubMed. [Link]
-
Ouci. (n.d.). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from Ouci. [Link]
-
Lin, F. Y., & MacKerell, A. D., Jr. (2020). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications. [Link]
-
Li, W., et al. (2019). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. MDPI. [Link]
-
Marzo, T., et al. (2017). Cytotoxicity of pyrazine-based cyclometalated (C^N>pz>^C)Au(III) carbene complexes: Impact of the nature of the ancillary ligand on the biological properties. Inorganic Chemistry. [Link]
-
Rostampour, M., et al. (2023). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
